4,5-Dichloro-2-methyl-4-isothiazolin-3-one
Description
Structure
2D Structure
Properties
IUPAC Name |
4,5-dichloro-2-methyl-1,2-thiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NOS/c1-7-4(8)2(5)3(6)9-7/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZDIUZSWUDGOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(S1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181116 | |
| Record name | 4,5-Dichloro-2-methyl-4-isothiazolin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26542-23-4 | |
| Record name | 4,5-Dichloro-2-methyl-4-isothiazolin-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026542234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dichloro-2-methyl-4-isothiazolin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-DICHLORO-2-METHYL-3(2H)-ISOTHIAZOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16E68NA30Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one
This technical guide provides a comprehensive overview of the primary synthesis pathways for 4,5-dichloro-2-methyl-4-isothiazolin-3-one, a potent biocide. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. This document details the core chemical reactions, experimental protocols, and quantitative data derived from key patents and literature.
Introduction
This compound is a synthetic isothiazolinone derivative known for its broad-spectrum antimicrobial activity. It is a member of a class of biocides that function by disrupting essential microbial metabolic pathways. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield, as the process can generate other isothiazolinone derivatives as byproducts, such as 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT).
Core Synthesis Pathway
The most prevalent industrial synthesis of this compound proceeds via a two-stage process. The first stage involves the synthesis of the key intermediate, N,N'-dimethyl-3,3'-dithiodipropionamide. The second stage is the chlorinative cyclization of this intermediate to yield the final product.
Stage 1: Synthesis of N,N'-dimethyl-3,3'-dithiodipropionamide
The synthesis of the N,N'-dimethyl-3,3'-dithiodipropionamide intermediate typically starts from methyl acrylate. The process involves a Michael addition reaction with a sulfur source, followed by amidation with methylamine.[1][2][3] A "one-pot" method has been developed where methyl acrylate, a methylamine aqueous solution, and sulfur are mixed, followed by the introduction of hydrogen sulfide gas to produce a crude dimethyl 3,3'-dithiobispropionate.[1][2] This crude intermediate is then reacted with methylamine gas to form N,N'-dimethyl-3,3'-dithiodipropionamide without the need for intermediate purification.[1][2]
Stage 2: Chlorinative Cyclization
In the final and critical stage, N,N'-dimethyl-3,3'-dithiodipropionamide is treated with a chlorinating agent.[4][5] Common chlorinating agents include chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂).[5][6] This step results in the cleavage of the disulfide bond and the simultaneous chlorination and cyclization of the molecule to form the this compound ring structure. The reaction conditions, such as temperature and the molar ratio of the chlorinating agent, are critical factors in determining the final product distribution and minimizing the formation of less chlorinated byproducts.[4] Excess heat or an excess of the chlorinating agent can lead to the formation of the 4,5-dichloro derivative.[4]
Experimental Protocols
The following sections provide detailed experimental methodologies based on patented synthesis routes.
One-Pot Synthesis of 4,5-dichloro-2-methylisothiazolinone[1][2]
This process combines the synthesis of the intermediate and the final product in a single reaction vessel, simplifying the overall procedure.
Protocol:
-
Synthesis of Dimethyl 3,3'-dithiobispropionate: In a 1-liter four-necked flask equipped with a stirrer and thermometer, combine methyl acrylate, a 40% aqueous methylamine solution, and sulfur. Control the temperature between 15-25°C and introduce hydrogen sulfide gas to yield the crude dithioester intermediate.
-
Synthesis of N,N'-dimethyl-3,3'-dithiodipropionamide: To the crude product from the previous step, add methanol. While maintaining the temperature between 5-15°C, introduce methylamine gas and stir for 24 hours to form a suspension of the amide intermediate.
-
Solvent Exchange: Perform a distillation to remove the methanol. Add ethyl acetate and continue distillation to remove residual methanol and water, resulting in a suspension of the amide in ethyl acetate.
-
Chlorination and Cyclization: Cool the suspension to between -5°C and 0°C. Introduce chlorine gas into the reactor. The molar ratio of chlorine to the amide product should be between 8:1 and 10:1 to favor the formation of the dichloro product. This final step yields 4,5-dichloro-2-methylisothiazolinone.
Synthesis via N-methyl-3-mercaptopropionamide[4]
This method involves the reaction of N-methyl-3-mercaptopropionamide or its disulfide dimer with sulfuryl chloride in a mixed solvent system to suppress the formation of the 4,5-dichloro byproduct, although adjusting conditions can favor its creation.
Protocol:
-
Dissolve N-methyl-3-mercaptopropionamide or N,N′-dimethyl-3,3′-dithiodipropionamide in a suitable first organic solvent.
-
In a separate vessel, dissolve sulfuryl chloride in a second, different organic solvent.
-
Add the sulfuryl chloride solution to the amide solution while maintaining the reaction temperature. To produce the this compound byproduct, the reaction temperature may be allowed to exceed 20°C.[4]
-
The resulting product mixture contains a variety of isothiazolinones, including the desired 4,5-dichloro derivative. Further purification steps, such as centrifugation, can be employed to isolate the different components.
Quantitative Data
The following tables summarize the quantitative data extracted from the referenced synthesis patents.
Table 1: Reactant Molar Ratios for One-Pot Synthesis [1]
| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 2 : Reactant 1) | Stage |
| Methyl Acrylate | Methylamine | 1.1 - 1.2 : 1 | Amidation |
| Amide Product | Chlorine | 1 : 8 - 10 | Chlorination |
Table 2: Reaction Conditions
| Parameter | Value | Synthesis Method | Reference |
| Temperature (Michael Addition) | 15 - 25 °C | One-Pot Synthesis | [1][2] |
| Temperature (Amidation) | 5 - 15 °C | One-Pot Synthesis | [1][2] |
| Temperature (Chlorination) | -5 - 0 °C | One-Pot Synthesis | [1][2] |
| Temperature (Chlorination) | 5 - 20 °C | Mixed Solvent (to minimize dichloro byproduct) | [4] |
| Temperature (Chlorination) | > 20 °C | Mixed Solvent (to increase dichloro byproduct) | [4] |
| Yield (CMIT/MIT mixture) | > 95 mol % | Mixed Solvent | [4] |
Conclusion
The synthesis of this compound is a well-established process primarily revolving around the chlorinative cyclization of N,N'-dimethyl-3,3'-dithiodipropionamide. The choice of synthesis strategy, whether a traditional multi-step process or a more streamlined "one-pot" method, will depend on the desired scale, purity requirements, and available equipment. Precise control over reaction parameters, particularly temperature and the stoichiometry of the chlorinating agent, is paramount to maximizing the yield of the target dichlorinated compound and controlling the formation of other isothiazolinone byproducts. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for the development and optimization of manufacturing processes for this important biocide.
References
- 1. CN104961705A - Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method - Google Patents [patents.google.com]
- 2. CN104961705B - Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method - Google Patents [patents.google.com]
- 3. CN1024546C - Preparation method of N, N '-dimethyl-3, 3' -dithiodipropionamide - Google Patents [patents.google.com]
- 4. US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture - Google Patents [patents.google.com]
- 5. 5-Chloro-2-methyl-4-isothiazolin-3-one | 26172-55-4 | Benchchem [benchchem.com]
- 6. CN103087002A - Preparation method of isothiazolinone - Google Patents [patents.google.com]
An In-depth Technical Guide on the Core Mechanism of Action of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMIT) is a potent antimicrobial agent belonging to the isothiazolinone class of biocides. Its efficacy stems from a rapid, multi-pronged mechanism of action that disrupts essential cellular processes in microorganisms. The core of its action is the electrophilic attack on crucial biomolecules, primarily proteins, leading to widespread cellular dysfunction and eventual cell death. This guide provides a detailed examination of the molecular mechanisms, cellular targets, and key experimental methodologies used to elucidate the action of DCMIT and related isothiazolinones.
Core Mechanism of Action: Electrophilic Attack on Thiol Groups
The primary mechanism of action for isothiazolinones, including DCMIT, is their function as electrophilic agents. The electron-deficient sulfur atom within the isothiazolinone ring is highly reactive towards nucleophilic groups present in biological molecules.[1] The most significant targets are the thiol (sulfhydryl) groups found in the amino acid cysteine, which is a critical component of many proteins and enzymes.
The interaction involves a two-step process:
-
Rapid Inhibition of Growth and Metabolism: Upon entering the microbial cell, DCMIT quickly reacts with accessible thiol groups on proteins and smaller molecules like glutathione. This leads to the formation of disulfide bonds, causing a rapid inhibition of enzymatic activity. This disruption of metabolic pathways, particularly those involving dehydrogenase enzymes, halts cellular respiration and energy (ATP) generation within minutes.[1]
-
Irreversible Cellular Damage and Cell Death: Following the initial metabolic inhibition, continued and deeper interaction with a broader range of cellular targets leads to irreversible damage. This includes extensive protein inactivation and the generation of reactive oxygen species (ROS), which further damages cellular components, ultimately resulting in a loss of viability over a period of hours.[1]
DOT script for the core mechanism of action:
Caption: Core mechanism of action of DCMIT.
Quantitative Data: Antimicrobial Efficacy
Table 1: Minimum Inhibitory Concentration (MIC) of CMIT against Various Microorganisms
| Microorganism | Strain | MIC (mg/L) | Reference |
|---|---|---|---|
| Escherichia coli | K-12 | 1.6 | [2] |
| Salmonella salmoneum | N/A | 1 | [3] |
| Lysinibacillus sphaericus | N/A | 1 | [3] |
| Acinetobacter lwoffii | N/A | 1 |[3] |
Note: This data is for 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), a closely related isothiazolinone, and is presented as an illustrative example of the expected potency of DCMIT.
Key Cellular Effects and Signaling Pathways
Beyond direct enzyme inhibition, the action of isothiazolinones like DCMIT triggers a cascade of cellular events. While a complete signaling pathway for DCMIT has not been fully elucidated, studies on related compounds such as 2-n-octyl-4-isothiazolin-3-one (OIT) and CMIT indicate the involvement of oxidative stress and mitochondrial dysfunction.
The inhibition of key enzymes in the electron transport chain can lead to an increase in the production of Reactive Oxygen Species (ROS). This, in turn, can trigger a cellular stress response, leading to damage of lipids, proteins, and DNA. A significant consequence of this is the disruption of the mitochondrial membrane potential, which is a critical event in the initiation of apoptosis (programmed cell death). Studies have shown that a mixture of CMIT and MIT can induce apoptosis in human keratinocytes through the generation of ROS.[4]
DOT script for the cellular effects signaling pathway:
Caption: Inferred cellular effects of DCMIT.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a biocide.
Materials:
-
96-well microtiter plates
-
Bacterial isolates
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
DCMIT stock solution
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Bacterial Inoculum: Culture the test microorganism in a suitable broth to the mid-logarithmic phase. Adjust the culture density to a standardized concentration (e.g., 1 x 10^6 CFU/mL).
-
Serial Dilution of DCMIT: Prepare a series of twofold dilutions of the DCMIT stock solution in the growth medium directly in the 96-well plate.
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well containing the diluted DCMIT.
-
Controls: Include a positive control (bacteria in medium without DCMIT) and a negative control (medium with DCMIT but no bacteria).
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Reading Results: Determine the MIC by visually inspecting for the lowest concentration of DCMIT that completely inhibits visible growth. Alternatively, measure the optical density (e.g., at 600 nm) using a plate reader. The MIC is the lowest concentration with no significant increase in optical density compared to the negative control.
DOT script for the MIC determination workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in controlling microbial problems in aircraft fuel systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of oxidative stress in apoptosis induced by a mixture of isothiazolinones in normal human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
4,5-Dichloro-2-methyl-4-isothiazolin-3-one chemical properties
An In-depth Technical Guide on the Chemical Properties of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent biocide and preservative belonging to the isothiazolinone class of compounds. It is recognized for its broad-spectrum antimicrobial activity against bacteria, fungi, and algae. This technical guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and relevant experimental protocols, tailored for professionals in research and development.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in various applications, from formulation to environmental fate.
| Property | Value | Source |
| IUPAC Name | 4,5-dichloro-2-methyl-1,2-thiazol-3-one | [1] |
| CAS Number | 26542-23-4 | [1] |
| Molecular Formula | C₄H₃Cl₂NOS | [1] |
| Molecular Weight | 184.04 g/mol | [1] |
| Appearance | Off-White Solid | [2] |
| Computed LogP (XLogP3) | 1.7 | [1] |
| Storage Temperature | 2-8°C (Refrigerator) | [2] |
Antimicrobial Mechanism of Action
The biocidal activity of isothiazolinones, including this compound, is a multi-step process that leads to the rapid inhibition of microbial growth and ultimately, cell death.[3] The primary mechanism involves the electrophilic nature of the active sulfur moiety.[4]
-
Cellular Uptake: The molecule diffuses across the microbial cell membrane.[4]
-
Enzyme Inhibition: Once inside the cell, it acts as an electrophilic agent, targeting and reacting with thiol groups (-SH) present in essential enzymes and proteins, such as dehydrogenases.[4][5] This reaction leads to the formation of mixed disulfides, which inactivates the enzymes.[5]
-
Metabolic Disruption: The inactivation of key enzymes disrupts critical metabolic pathways, including cellular respiration and energy generation (ATP synthesis).[3][4] This results in a rapid inhibition of microbial growth and metabolism.[3]
-
Irreversible Damage & Cell Death: The sustained disruption and reaction with protein thiols can also generate free radicals, leading to irreversible cellular damage and loss of viability.[4]
Experimental Protocols
Synthesis: One-Pot Method
A simplified one-pot synthesis process has been developed, which reduces equipment investment and improves product purity by eliminating the need to isolate intermediate products.[6][7] The process involves three main reaction stages within the same reactor.
Methodology:
-
Michael Addition: Methyl acrylate, an aqueous methylamine solution, and sulfur are mixed. Hydrogen sulfide gas is introduced into the mixture at a controlled temperature (e.g., 15-25°C) to produce a crude intermediate, dimethyl 3,3'-dithiobispropionate.[6][7]
-
Amidation: On the basis of the crude product from the previous step, methylamine gas is introduced to synthesize N,N'-dimethyl-3,3'-dithiodipropionamide.[6][7]
-
Chlorination and Cyclization: The resulting suspension is reacted with a chlorinating agent, such as chlorine gas, at a controlled temperature (e.g., 0-15°C).[6] This step facilitates the ring-closure to form the isothiazolinone ring and the final product, 4,5-dichloro-2-methylisothiazolinone.[5][6]
-
Purification: The final product is purified through steps like distillation to reclaim solvents, decolorization, filtration, and crystallization to obtain a high-purity product.[6]
References
- 1. This compound | C4H3Cl2NOS | CID 147017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. onepetro.org [onepetro.org]
- 4. 5-Chloro-2-methyl-4-isothiazolin-3-one | 26172-55-4 | Benchchem [benchchem.com]
- 5. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 6. CN104961705A - Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method - Google Patents [patents.google.com]
- 7. CN104961705B - Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method - Google Patents [patents.google.com]
Spectroscopic and Synthetic Profile of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectroscopic data and synthetic methodology for 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMIT), a potent biocide. Due to the limited availability of public domain spectroscopic data for this specific compound, this document focuses on its mass spectrometry profile and provides generalized experimental protocols for its analysis using various spectroscopic techniques. A validated synthetic pathway is also presented.
Compound Identification
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 26542-23-4 | [1][2] |
| Molecular Formula | C₄H₃Cl₂NOS | [1][2] |
| Molecular Weight | 184.04 g/mol | [1][2] |
| Synonyms | DCMIT, Methyldichloroisothiazolinone | [1] |
Spectroscopic Data
While comprehensive, publicly available NMR, IR, and UV-Vis spectral data for this compound are limited, a detailed mass spectrum has been recorded and is presented below.
Mass Spectrometry
The electron ionization (EI) mass spectrum of this compound is characterized by several key fragments. The data presented is sourced from the NIST Mass Spectrometry Data Center.[2]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |
| 44 | 20.1 |
| 45 | 12.6 |
| 46 | 10.1 |
| 62 | 10.1 |
| 74 | 24.1 |
| 89 | 100.0 |
| 116 | 16.5 |
| 148 | 29.1 |
| 183 | 49.4 |
| 185 | 31.6 |
Experimental Protocols
The following sections describe standard methodologies for acquiring spectroscopic data for isothiazolinone compounds. These protocols are generalized and may require optimization for specific instrumentation and sample characteristics.
Mass Spectrometry (LC-MS/MS)
This protocol is adapted from established methods for the analysis of isothiazolinones.[3]
-
Sample Preparation: Prepare a standard solution of 100 ng/mL in water. For complex matrices, an extraction step using a suitable organic solvent like methanol may be required, followed by filtration through a 0.22 µm filter.[3]
-
Chromatography:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system.
-
Column: NUCLEODUR π2 or equivalent.[3]
-
Mobile Phase:
-
Gradient: A suitable gradient is run to achieve separation, for example: 0-5% B over 0.5 min, 5-95% B over 2.0 min, hold at 95% B for 0.5 min, and re-equilibrate at 0% B.[3]
-
Flow Rate: 1.3 mL/min.[3]
-
Injection Volume: 5 µL.[3]
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI), positive mode.[3]
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis.[3]
-
Key Parameters: Optimize ion spray voltage, temperature, nebulizer gas, and collision gas pressures for the specific instrument.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for obtaining ¹H and ¹³C NMR spectra of organic compounds is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.
-
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Procedure: Record a background spectrum of the empty sample compartment or the ATR crystal. Then, record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule, such as C=O (carbonyl), C-Cl, C-N, and C-S bonds.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
-
Data Acquisition:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Procedure: Fill a quartz cuvette with the solvent to record a baseline. Then, fill a matched cuvette with the sample solution and record the absorbance spectrum, typically from 200 to 400 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known. For comparison, the related compound 5-Chloro-2-methyl-4-isothiazolin-3-one has a reported UV max of 277 nm in methanol.[4]
Synthetic Workflow
A one-pot synthesis method for 4,5-Dichloro-2-methyl-isothiazolinone has been patented, providing an efficient route to this compound. The workflow involves three main stages: a Michael addition, amidation, and a final chlorination/cyclization step.[1]
Caption: One-pot synthesis workflow for DCMIT.
This guide serves as a foundational resource for professionals working with this compound. While a complete spectroscopic dataset is not currently available in the public record, the provided mass spectrometry data and standardized protocols offer a strong starting point for analytical method development and compound characterization.
References
- 1. This compound | C4H3Cl2NOS | CID 147017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,5-Dichloro-2-methyl-3(2H)-isothiazolone [webbook.nist.gov]
- 3. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Chloro-2-methyl-4-isothiazolin-3-one | C4H4ClNOS | CID 33344 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,5-Dichloro-2-methyl-4-isothiazolin-3-one
Disclaimer: Scientific literature with specific quantitative data and detailed experimental protocols for 4,5-Dichloro-2-methyl-4-isothiazolin-3-one is limited. Much of the information presented herein is based on the broader class of isothiazolinones and data from structurally related compounds, such as 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT).
Introduction
This compound is a member of the isothiazolinone class of heterocyclic compounds, which are well-regarded for their potent and broad-spectrum antimicrobial properties.[1] These synthetic biocides are utilized across various industrial and consumer products to prevent microbial growth and spoilage.[1][2] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, mechanism of action, and toxicological profile, with a particular emphasis on quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 4,5-dichloro-2-methyl-1,2-thiazol-3-one | [3] |
| CAS Number | 26542-23-4 | [3] |
| Molecular Formula | C₄H₃Cl₂NOS | [3] |
| Molecular Weight | 184.04 g/mol | [3] |
| Appearance | White crystalline powder (for the related DCOIT) | [4] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone (for the related DCOIT) | [4] |
Synthesis
The synthesis of isothiazolinones has been a subject of interest since their discovery in the 1960s.[1] For this compound, a one-pot synthesis method has been described, which offers a streamlined and efficient production process.[5] In some synthetic routes for other isothiazolinones, this compound can also be formed as a byproduct, particularly when the reaction temperature exceeds 20°C.
A patented one-pot method for synthesizing 4,5-dichloro-2-methylisothiazolinone involves three main stages within the same reaction vessel, which simplifies the process and reduces waste.[5]
-
Michael Addition: Methyl acrylate, an aqueous solution of methylamine, and sulfur are mixed. Hydrogen sulfide gas is then introduced to produce a crude dimethyl 3,3'-dithiobispropionate intermediate.[5]
-
Amidation: Methylamine gas is introduced into the crude intermediate mixture to synthesize N,N'-dimethyl-3,3'-dithiodipropionamide.[5]
-
Chlorination and Cyclization: The N,N'-dimethyl-3,3'-dithiodipropionamide is then reacted with chlorine gas to yield the final product, 4,5-dichloro-2-methylisothiazolinone.[5]
This one-pot process is advantageous as it minimizes the need for isolating and purifying intermediate products, thereby reducing equipment investment and improving the purity of the final product.[5]
Mechanism of Action
The antimicrobial activity of isothiazolinones is primarily attributed to a two-step mechanism that begins with the rapid inhibition of microbial growth and metabolism, followed by irreversible cellular damage leading to cell death.[6]
-
Inhibition of Key Metabolic Pathways: Isothiazolinones diffuse across the cell membrane and target dehydrogenase enzymes within critical metabolic pathways, such as the Krebs cycle and electron transport chain. This disrupts essential cellular functions like respiration and energy (ATP) production.
-
Electrophilic Attack on Thiols: The core of the biocidal activity lies in the electrophilic nature of the sulfur atom in the isothiazolinone ring. This allows it to react with nucleophilic residues, particularly the thiol groups (-SH) of cysteine in proteins and enzymes. This reaction forms disulfide bonds, which alters the protein structure and inactivates the enzyme. This leads to the generation of free radicals and ultimately, cell death.[7][8]
Antimicrobial Activity
| Organism | MIC (mg/L) | Compound |
| Escherichia coli K-12 | 1.6 | 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT)[9] |
Antimicrobial susceptibility is typically determined using methods such as broth microdilution or agar dilution to find the MIC.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The antimicrobial agent is serially diluted in a liquid growth medium (broth microdilution) or incorporated into solid agar medium at various concentrations.
-
Inoculation: The microbial suspension is added to the dilutions of the antimicrobial agent.
-
Incubation: The inoculated plates or tubes are incubated under appropriate conditions for microbial growth.
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[10]
Toxicology
Specific toxicological data for this compound is not available. However, data for the related compounds DCOIT and CMIT are presented below to provide an indication of the potential toxicological profile. Isothiazolinones as a class are known to be corrosive and can be skin sensitizers.[11]
Acute Toxicity Data for Related Isothiazolinones
| Compound | Route | Species | Value |
| 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) | Oral (LD50) | Rat | 1636 mg/kg bw |
| Oral (LD50) | Mouse | 567 mg/kg bw | |
| Dermal (LD50) | Rat | >2000 mg/kg bw | |
| Inhalation (LC50) | Rat | 0.164–0.26 mg/L air | |
| 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) | Oral (Acute Toxicity Estimate) | - | 100.1 mg/kg |
| Dermal (Acute Toxicity Estimate) | - | 300.1 mg/kg | |
| Inhalation (Acute Toxicity Estimate) | - | 3.1 mg/L (vapor) |
Environmental Fate and Degradation
Isothiazolinones are known to degrade in the environment through biotic and abiotic processes, including hydrolysis, photolysis, and biodegradation.[1][11] Studies on related compounds like CMIT show that they are rapidly degraded in aquatic environments.[11] The degradation pathway typically involves the opening of the isothiazolinone ring, followed by further degradation into smaller, less toxic molecules.[1] For instance, the degradation of CMIT can lead to N-methylmalonamic acid and eventually to smaller organic acids and carbon dioxide.[1]
Applications and Future Directions
While specific applications for this compound are not well-documented, its structural similarity to other potent biocides suggests its utility as an antimicrobial agent in various formulations. Furthermore, the broader class of 5-chloroisothiazolones has been investigated for its potential as inhibitors of the histone acetyltransferase p300/CBP associated factor (PCAF), which is relevant in oncology research. This suggests a potential avenue for future drug development studies involving this compound. Further research is needed to fully characterize its antimicrobial spectrum, toxicological profile, and potential therapeutic applications.
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. This compound | C4H3Cl2NOS | CID 147017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. meisenbaochem.com [meisenbaochem.com]
- 5. CN104961705A - Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. exodocientifica.com.br [exodocientifica.com.br]
- 10. epa.gov [epa.gov]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
The Rise of Isothiazolinones: A Technical Guide to Their Discovery, Chemistry, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiazolinone compounds represent a significant class of heterocyclic biocides that have found widespread application in industrial and consumer products for the control of microbial growth. Their broad-spectrum activity against bacteria, fungi, and algae has made them invaluable as preservatives in water-based formulations, including paints, adhesives, cosmetics, and metalworking fluids.[1] This technical guide provides an in-depth exploration of the discovery and history of isothiazolinone compounds, their synthesis, mechanism of action, and key quantitative data on their biological activity and stability.
Discovery and Historical Development
The discovery of the isothiazolinone nucleus is a relatively recent event in the history of heterocyclic chemistry, with initial reports emerging in the 1960s.[1][2] The pioneering work in this field is largely attributed to the scientists at Rohm and Haas Company (now part of Dow Chemical Company).[3] Their research led to the development and commercialization of the first isothiazolinone-based biocides.
The timeline of key developments includes:
-
1960s: The first synthesis of 2-methylisothiazol-3(2H)-one (MIT) was reported.[4][5] This period marked the initial exploration of the isothiazole ring system and its potential applications.
-
1970s: The development and introduction of a synergistic mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT), famously known as Kathon™, revolutionized the field of industrial biocides.[6] This combination exhibited enhanced antimicrobial efficacy compared to the individual components.
-
1980s: The commercial use of isothiazolinones expanded significantly, becoming a staple preservative in a vast array of water-based products.[7] During this time, other derivatives such as 1,2-benzisothiazolin-3-one (BIT) and 2-octyl-4-isothiazolin-3-one (OIT) were also developed for specific applications.[6]
-
Present Day: Isothiazolinones continue to be a dominant class of industrial biocides.[8] Ongoing research focuses on the development of new derivatives with improved stability, lower toxicity, and reduced potential for skin sensitization.
Synthesis of Isothiazolinone Compounds
The synthesis of the isothiazolinone ring is a cornerstone of their industrial production. The most common and industrially scalable method involves the ring-closure of 3-mercaptopropanamides.[2] This precursor is typically produced from acrylic acid via 3-mercaptopropionic acid. The critical ring-closure step is usually achieved through chlorination or oxidation of the 3-sulfanylpropanamide to its corresponding disulfide, which then cyclizes.[2]
General Synthesis Workflow
The following diagram illustrates the general synthetic pathway for isothiazolinones.
Caption: General synthetic route to isothiazolinone compounds.
Experimental Protocols
While specific industrial processes are proprietary, the scientific literature provides detailed methodologies for the laboratory-scale synthesis of various isothiazolinones.
Synthesis of 2-Methyl-4-isothiazolin-3-one (MIT) and 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT):
A common laboratory preparation involves the reaction of N,N'-dimethyl-3,3'-dithiodipropionamide with sulfuryl chloride (SO2Cl2) in an inert solvent like dichloromethane.[4]
-
Reactants: N,N'-dimethyl-3,3'-dithiodipropionamide, Sulfuryl chloride (SO2Cl2).
-
Solvent: Dichloromethane.
-
Procedure:
-
Dissolve N,N'-dimethyl-3,3'-dithiodipropionamide in dichloromethane and cool the mixture.
-
Slowly add sulfuryl chloride to the stirred solution while maintaining a low temperature (e.g., 10-15°C).
-
After the addition is complete, continue stirring for a specified period.
-
The reaction mixture is then typically worked up by washing with water and evaporating the solvent to yield a mixture of MIT and CMIT.
-
-
Purification: The products can be separated and purified using chromatographic techniques.
Synthesis of 1,2-Benzisothiazolin-3-one (BIT):
One reported synthesis of BIT involves the amidation-cyclization of 2,2′-dithiodibenzoate.[9]
-
Reactants: 2,2′-dithiodibenzoate, Ammonia or an amine source.
-
Procedure:
-
The starting material, 2,2'-dithiodibenzoic acid, is converted to its diester, 2,2′-dithiodibenzoate.
-
The diester is then reacted with an ammonia source under conditions that promote both amidation and subsequent intramolecular cyclization to form the benzisothiazolinone ring.
-
Mechanism of Antimicrobial Action
The biocidal activity of isothiazolinones stems from their ability to act as electrophilic agents.[7] The mechanism involves a two-step process: an initial rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage leading to cell death.[6][10]
The core of their action lies in the reactivity of the electron-deficient sulfur atom in the isothiazolinone ring with nucleophilic cellular components, particularly the thiol groups (-SH) of cysteine residues in proteins and glutathione.[11]
Signaling Pathway of Isothiazolinone Action
The interaction with thiol groups leads to the formation of mixed disulfides, which inactivates critical enzymes.[2] Key targets include dehydrogenase enzymes involved in central metabolic pathways such as the Krebs cycle and the electron transport chain.[2][7] This disruption leads to the rapid inhibition of cellular respiration, ATP synthesis, and overall metabolic function.[6][10] The subsequent cellular damage is attributed to the destruction of protein thiols and the generation of free radicals.[6]
Caption: Mechanism of isothiazolinone antimicrobial action.
Quantitative Data
The efficacy and stability of isothiazolinone compounds have been extensively studied. The following tables summarize key quantitative data for several common isothiazolinones.
Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent.
| Compound | Organism | MIC (µg/mL) | Reference |
| MIT | Escherichia coli | 41 | [9] |
| Schizosaccharomyces pombe | 245 | [9] | |
| CMIT | Escherichia coli | 0.5 | [9] |
| Schizosaccharomyces pombe | 2.6 | [9] | |
| BIT | Escherichia coli | - | [9] |
| Schizosaccharomyces pombe | - | [9] | |
| OIT | Aspergillus niger | 0.05 | [12] |
| Saccharomyces cerevisiae | 0.56 | [12] |
Note: The presence of the chlorine atom in CMIT significantly enhances its biocidal activity compared to MIT.[9]
Enzyme Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Enzyme | IC50 (µM) | Reference |
| DCOIT | Alcohol Dehydrogenase | Rapid Inhibition | [2] |
| OIT | Alcohol Dehydrogenase | Rapid Inhibition | [2] |
| MI | Glutathione Reductase (HepG2 cells) | >1000 | [9] |
Note: DCOIT and OIT showed near-complete inhibition of alcohol dehydrogenase within 15 minutes.[2]
Stability Data
The stability of isothiazolinones is influenced by pH and temperature. They are generally more stable in acidic conditions and degrade more rapidly in alkaline environments.[13][14]
| Compound | Condition | Half-life | Reference |
| CMIT/MIT | pH 8.5, Room Temp | 46 days | [5] |
| pH 9.6, Room Temp | 3.3 days | [13] | |
| pH 9.6, 60°C | < 2 hours | [5] | |
| DCOIT | pH 7, 25°C | 1.2 days | [9] |
| pH 9, 25°C | 3.7 days | [9] | |
| 4°C | > 64 days | [9] | |
| 40°C | 4.5 days | [9] | |
| MIT | Soil | 0.28 days | [9] |
| BIT | Soil | 0.52 days | [9] |
| OIT | Soil | 9.3 days | [9] |
| DCOIT | Soil | 4.8 days | [9] |
Toxicological Data
The following table presents acute toxicity data for Methylisothiazolinone (MIT).
| Exposure Route | Species | LD50 / LC50 | Reference |
| Oral | Rat | 120 - 249 mg/kg | [15] |
| Dermal | Rat | > 2000 mg/kg (49% solution) | [15] |
| Inhalation | Rat | 0.354 - 0.422 mg/L | [15] |
The No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) from a 28-day oral toxicity study in rats were 28.6 mg/kg bw/d and 71.2 mg/kg bw/d, respectively.[15] All isothiazolinones are recognized as potential skin sensitizers.[16]
Analytical Methodologies
The detection and quantification of isothiazolinones in various matrices are crucial for quality control, regulatory compliance, and research. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a widely used and sensitive method.[8][17]
Sample Preparation and Analysis Workflow
Caption: General workflow for the analysis of isothiazolinones.
Experimental Protocol for Analysis (General):
-
Extraction: For solid or semi-solid samples, ultrasonic-assisted extraction (UAE) with a suitable solvent like methanol is commonly employed.[8][17] For liquid samples, solid-phase extraction (SPE) can be used for pre-concentration and clean-up.[8]
-
Chromatographic Separation: A reversed-phase C18 column is typically used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile).[18]
-
Detection: Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides high selectivity and sensitivity for the detection and quantification of different isothiazolinone derivatives.
Conclusion
Isothiazolinone compounds have a rich history of development and have become indispensable in the control of microbial contamination in a multitude of applications. Their efficacy is rooted in a well-understood mechanism of action involving the inhibition of essential microbial enzymes. This technical guide has provided a comprehensive overview of their discovery, synthesis, mechanism, and key quantitative data, offering a valuable resource for researchers, scientists, and professionals in the field of drug development and material preservation. Future research will likely focus on the development of novel isothiazolinones with enhanced safety profiles and greater stability in challenging formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. onepetro.org [onepetro.org]
- 3. happi.com [happi.com]
- 4. CN103087002A - Preparation method of isothiazolinone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. onepetro.org [onepetro.org]
- 7. researchgate.net [researchgate.net]
- 8. eeer.org [eeer.org]
- 9. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanism of action of isothiazolone biocides (Journal Article) | ETDEWEB [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cir-safety.org [cir-safety.org]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. the-effects-of-ph-on-the-degradation-of-isothiazolone-biocides - Ask this paper | Bohrium [bohrium.com]
An In-depth Technical Guide to 4,5-Dichloro-2-methyl-4-isothiazolin-3-one: Molecular Structure, Properties, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloro-2-methyl-4-isothiazolin-3-one is a synthetic organic compound belonging to the isothiazolinone class of biocides. These compounds are characterized by a five-membered heterocyclic ring containing nitrogen and sulfur. Due to their potent and broad-spectrum antimicrobial activity, isothiazolinones are widely used as preservatives in various industrial and consumer products. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, analytical methods, and putative biological signaling pathways associated with this compound, tailored for a scientific audience.
Molecular Structure and Identification
The molecular structure of this compound is defined by an isothiazolinone core with two chlorine atoms at positions 4 and 5, and a methyl group attached to the nitrogen atom.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 4,5-dichloro-2-methyl-1,2-thiazol-3-one[1] |
| CAS Number | 26542-23-4[1] |
| Molecular Formula | C₄H₃Cl₂NOS[1] |
| SMILES | CN1C(=O)C(=C(S1)Cl)Cl |
| InChI | InChI=1S/C4H3Cl2NOS/c1-7-4(8)2(5)3(6)9-7/h1H3 |
| Synonyms | 4,5-Dichloro-2-methylisothiazol-3-one, DCMIT |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are crucial for understanding its environmental fate, bioavailability, and formulation characteristics.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 184.04 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 42.2 - 42.8 °C | [2] |
| Solubility | Slightly soluble in water; Soluble in ethanol, acetone, and other organic solvents | [2] |
| LogP (Octanol-Water Partition Coefficient) | 1.7 | [1] |
Experimental Protocols
Synthesis: One-Pot Method
A patented one-pot synthesis method for 4,5-Dichloro-2-methylisothiazolinone has been described, offering a streamlined process with high purity.[3][4][5] The following is a generalized laboratory-scale protocol adapted from the patent literature.
Experimental Workflow: One-Pot Synthesis
One-pot synthesis workflow for this compound.
Materials:
-
Methyl acrylate
-
Aqueous methylamine solution (e.g., 40%)
-
Sulfur powder
-
Hydrogen sulfide gas
-
Methanol
-
Methylamine gas
-
Chlorine gas
-
Ethyl acetate
-
Aqueous methanol
-
Activated carbon
Procedure:
-
Synthesis of Dimethyl 3,3'-dithiobispropionate (Crude): In a suitable reaction vessel, combine methyl acrylate, a catalytic amount of aqueous methylamine solution, and sulfur. Introduce hydrogen sulfide gas while maintaining the temperature between 15-25°C to yield the crude dimethyl 3,3'-dithiobispropionate.[3][5]
-
Amidation: To the crude product from the previous step, add methanol and introduce methylamine gas. The reaction is typically carried out at 5-15°C for 24 hours to form N,N'-dimethyl-3,3'-dithiodipropionamide.[3][5] The methanol is subsequently removed by distillation.
-
Chlorination and Cyclization: The N,N'-dimethyl-3,3'-dithiodipropionamide intermediate is suspended in a suitable solvent like ethyl acetate. Chlorine gas is then introduced while maintaining the temperature between 0-15°C.[3][5] This step results in the chlorination and cyclization to form this compound.
-
Purification: The reaction mixture is worked up by distillation to remove the solvent. The crude product can be further purified by decolorization with activated carbon in aqueous methanol, followed by crystallization upon cooling.[3][5]
Analytical Determination: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and selective method for the quantification of isothiazolinones in various matrices.[6][7]
Experimental Workflow: HPLC-MS/MS Analysis
General workflow for the analysis of this compound by HPLC-MS/MS.
Sample Preparation (General Protocol for Water-based Matrices): [7][8]
-
Accurately weigh the sample into a centrifuge tube.
-
Add a suitable extraction solvent, typically a mixture of methanol and water.
-
Vortex the sample for an optimized duration (e.g., 60 minutes) to ensure complete extraction.[6]
-
Centrifuge the sample to pellet any solid material.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
HPLC Conditions (Illustrative): [8][9]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 50 mm, 2.7 µm).[9]
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid).
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase, ramping up to elute the analyte.
-
Flow Rate: 0.3 - 1.0 mL/min.
-
Injection Volume: 5 - 15 µL.[9]
-
Column Temperature: 30°C.[9]
Mass Spectrometry Conditions (Illustrative): [6]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]⁺ (m/z 183.9).
-
Product Ions: Specific fragment ions for quantification and qualification.
Mechanism of Action and Biological Signaling Pathways
The primary antimicrobial mechanism of isothiazolinones is the inhibition of essential enzymes within microbial cells. The electrophilic sulfur atom in the isothiazolinone ring reacts with nucleophilic residues, particularly the thiol groups of cysteine in proteins. This leads to the formation of mixed disulfides, disrupting protein structure and function, ultimately leading to cell death.
While specific studies on the signaling pathways affected exclusively by this compound are limited, research on closely related isothiazolinones, such as mixtures of 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT), provides strong indications of the likely cellular responses. These responses often involve pathways related to oxidative stress, inflammation, and apoptosis.
Keap1-Nrf2 Pathway (Oxidative Stress Response)
The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1, which facilitates its degradation. Upon exposure to electrophilic compounds like isothiazolinones, Keap1 is modified, leading to the release and activation of Nrf2. Nrf2 then translocates to the nucleus and promotes the expression of antioxidant and detoxification genes.
Logical Relationship: Keap1-Nrf2 Pathway Activation
Proposed activation of the Keap1-Nrf2 pathway by this compound.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway (Inflammation and Apoptosis)
The MAPK pathways (including p38, JNK, and ERK) are crucial in transducing extracellular signals into cellular responses, including inflammation, proliferation, and apoptosis. Studies on related isothiazolinones suggest that they can induce the phosphorylation and activation of p38, JNK, and ERK.[10] This activation can, in turn, trigger downstream events leading to the release of pro-inflammatory cytokines and the initiation of apoptosis.
Signaling Pathway: MAPK Activation
References
- 1. prepchem.com [prepchem.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. CN104961705A - Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method - Google Patents [patents.google.com]
- 4. US6376680B1 - Process for the preparation of 3-isothiazolone mixture and composition comprising the mixture - Google Patents [patents.google.com]
- 5. CN104961705B - Process for synthesizing 4,5-dichloro-2-methylisothiazolinone by one-pot method - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Determination of three isothiazolinone biocides in water-borne adhesives by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developmental cardiotoxicity of 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) in marine medaka (Oryzias melastigma) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the in vitro assessment of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMT), a member of the isothiazolinone class of biocides. Isothiazolinones are known for their potent antimicrobial properties but also for their potential to cause skin sensitization and other toxic effects.[1][2] The following protocols are designed to guide researchers in evaluating the cytotoxic, skin sensitization, and genotoxic potential of DCMT in a laboratory setting.
Introduction to Isothiazolinone Biocides
Isothiazolinones are widely used as preservatives in industrial and consumer products to control the growth of bacteria, fungi, and algae.[1] Their mechanism of action is primarily attributed to their ability to react with cellular thiols, such as those in cysteine and glutathione, leading to the disruption of central metabolic pathways and ultimately causing cell growth inhibition and death.[3] Due to their reactivity, some isothiazolinones are potent skin sensitizers, necessitating careful evaluation of their toxicological profiles.[1]
In Vitro Cytotoxicity Assessment
Cytotoxicity assays are fundamental in toxicology to determine the concentration at which a substance exhibits toxicity to cells. A common and straightforward method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
Quantitative Data Summary (Illustrative)
| Compound/Mixture | Cell Line | Assay | Endpoint | Value (µM) |
| DCOIT | HepG2 (Human hepatoblastoma) | Cytotoxicity | EC50 | Data not available |
| CMIT/MIT | Not Specified | Cytotoxicity | IC50 | Data not available |
| DCOIT | Marine bacterium (Vibrio fischeri) | Cytotoxicity | EC50 | Data not available |
| DCOIT | Green algae (Scenedesmus vacuolatus) | Cytotoxicity | EC50 | Data not available |
Note: The absence of specific quantitative data for DCMT highlights a gap in the publicly available literature and underscores the importance of conducting the following protocols.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the determination of the cytotoxic potential of DCMT by measuring its effect on the viability of a selected cell line (e.g., HaCaT keratinocytes or HepG2).
Materials:
-
This compound (DCMT)
-
Mammalian cell line (e.g., HaCaT, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of DCMT in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of DCMT. Include a vehicle control (medium with the same concentration of solvent as the highest DCMT concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for 24 hours (or a desired time point) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the cell viability against the log of the DCMT concentration to determine the IC50 value.
Caption: Workflow of the MTT cytotoxicity assay.
In Vitro Skin Sensitization Assessment
A key toxicological concern for isothiazolinones is their potential to cause skin sensitization. A battery of in vitro tests, based on the Adverse Outcome Pathway (AOP) for skin sensitization, is recommended to evaluate this endpoint.
Experimental Protocol: Direct Peptide Reactivity Assay (DPRA)
The DPRA is an in chemico method that assesses the reactivity of a chemical with synthetic peptides containing cysteine and lysine, mimicking its reaction with skin proteins.[4][5]
Materials:
-
DCMT
-
Cysteine-containing peptide (Ac-RFAACAA-COOH)
-
Lysine-containing peptide (Ac-RFAAKAA-COOH)
-
Acetonitrile
-
Phosphate buffer
-
HPLC system with UV detection
Procedure:
-
Solution Preparation: Prepare a 100 mM stock solution of DCMT in acetonitrile. Prepare stock solutions of the cysteine and lysine peptides in the appropriate buffer.
-
Reaction Mixture: In an HPLC vial, mix the DCMT solution with the peptide solution at a defined molar ratio (e.g., 1:10 for cysteine and 1:50 for lysine).
-
Incubation: Incubate the reaction mixture for 24 hours at room temperature, protected from light.
-
HPLC Analysis: Analyze the samples by HPLC to quantify the remaining percentage of the free peptide.
-
Data Analysis: Calculate the peptide depletion percentage. Based on the mean cysteine and lysine depletion, the sensitization potential is predicted.
Caption: Workflow of the Direct Peptide Reactivity Assay (DPRA).
Experimental Protocol: KeratinoSens™ Assay
This assay measures the activation of the Keap1-Nrf2-antioxidant response element (ARE) pathway in a human keratinocyte cell line, which is a key event in skin sensitization.[4]
Materials:
-
KeratinoSens™ cell line (stably transfected with a luciferase reporter gene under the control of an ARE element)
-
DCMT
-
Complete cell culture medium
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed KeratinoSens™ cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of DCMT for 48 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Cytotoxicity Measurement: In a parallel plate, measure cell viability using a suitable method (e.g., MTT assay) to normalize the luciferase data.
-
Data Analysis: Calculate the fold induction of luciferase activity compared to the vehicle control. A chemical is classified as a sensitizer if it induces a statistically significant induction of luciferase activity above a certain threshold at a concentration that maintains sufficient cell viability.
Caption: Workflow of the KeratinoSens™ Assay.
In Vitro Genotoxicity Assessment
Genotoxicity assays are crucial for identifying substances that can cause genetic damage, a potential precursor to cancer. The Ames test and the in vitro micronucleus assay are standard preliminary tests.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test uses strains of Salmonella typhimurium that are auxotrophic for histidine to detect point mutations.[6][7]
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)
-
DCMT
-
S9 metabolic activation mix (optional)
-
Minimal glucose agar plates
-
Top agar
-
Histidine/Biotin solution
Procedure:
-
Strain Preparation: Grow overnight cultures of the Salmonella strains.
-
Test Mixture: In a test tube, combine the bacterial culture, DCMT at various concentrations, and either a buffer or the S9 mix.
-
Plating: Add molten top agar to the test mixture, vortex briefly, and pour onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
Caption: Workflow of the Ames Test.
Experimental Protocol: In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division.[8][9]
Materials:
-
Mammalian cell line (e.g., CHO, V79, TK6)
-
DCMT
-
Complete cell culture medium
-
Cytochalasin B (for cytokinesis-block method)
-
Hypotonic solution
-
Fixative (e.g., methanol:acetic acid)
-
DNA stain (e.g., Giemsa, DAPI)
-
Microscope slides
Procedure:
-
Cell Treatment: Treat exponentially growing cells with various concentrations of DCMT for a short period (e.g., 3-6 hours) with and without S9 activation, or for a longer period (e.g., 24 hours) without S9.
-
Cytochalasin B Addition: For the cytokinesis-block method, add cytochalasin B to the culture medium to arrest cytokinesis, resulting in binucleated cells.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Slide Preparation: Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides.
-
Staining: Stain the slides with a DNA-specific stain.
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.
References
- 1. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [pubmed.ncbi.nlm.nih.gov]
- 2. Report from the In Vitro Micronucleus Assay Working Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 5. inotiv.com [inotiv.com]
- 6. Ames test - Wikipedia [en.wikipedia.org]
- 7. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 9. frontiersin.org [frontiersin.org]
Application Notes and Protocols for 4,5-Dichloro-2-methyl-4-isothiazolin-3-one as a Biocide in Research Laboratories
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the effective use of 4,5-Dichloro-2-methyl-4-isothiazolin-one, a potent broad-spectrum biocide, for microbial control in research laboratory settings. Adherence to these guidelines and safety precautions is essential for optimal performance and user safety.
Introduction to 4,5-Dichloro-2-methyl-4-isothiazolin-3-one
This compound is a member of the isothiazolinone class of biocides. It is highly effective at low concentrations against a wide range of microorganisms, including bacteria, fungi, and algae. Its primary application in research laboratories is the prevention and control of microbial contamination in aqueous solutions, on surfaces, and in equipment.
Mechanism of Action: The biocidal activity of isothiazolinones stems from their ability to rapidly inhibit microbial growth and metabolism. The primary mechanism involves the disruption of essential metabolic pathways by inhibiting dehydrogenase enzymes. This leads to a cessation of critical physiological functions such as respiration and energy production, ultimately resulting in irreversible cell damage and death.[1][2]
Data Presentation: Antimicrobial Efficacy
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of isothiazolinone-based biocides against common laboratory contaminants. It is important to note that the efficacy can be influenced by the specific formulation and experimental conditions.
| Microorganism | Isothiazolinone Compound | Minimum Inhibitory Concentration (MIC) |
| Escherichia coli K-12 | 5-Chloro-2-methyl-4-isothiazolin-3-one (CMI) | 1.6 mg/L[1] |
| Pseudomonas aeruginosa | Mixture of 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-Methyl-4-isothiazolin-3-one (MIT) | 300 µL/L[3] |
| Staphylococcus aureus | 5-Chloroisothiazolone analogue | 2 µg/mL[4] |
| Aspergillus niger | 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) | Effective against mold fungi[5] |
| Candida albicans | Not specified in the provided search results | - |
Note: The provided MIC values are for closely related isothiazolinone compounds. It is highly recommended to determine the specific MIC of this compound for the target microorganisms under your laboratory's specific conditions.
Experimental Protocols
Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound.
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Appropriate sterile liquid growth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Microbial culture of the test organism, adjusted to a 0.5 McFarland standard
-
Sterile pipette and tips
-
Incubator
Procedure:
-
Prepare Serial Dilutions:
-
Dispense 100 µL of sterile growth medium into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (at a concentration twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no biocide).
-
Well 12 will serve as a sterility control (no inoculum).
-
-
Inoculation:
-
Dilute the 0.5 McFarland standard microbial suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the diluted inoculum to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria, 25-30°C for fungi) for 18-24 hours (for bacteria) or 48-72 hours (for fungi).
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the biocide at which there is no visible growth (i.e., the first clear well).
-
The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.
-
Protocol for Surface Disinfection Efficacy Testing
This protocol is adapted from standard surface disinfection efficacy test methods to evaluate the performance of this compound on common laboratory surfaces.
Materials:
-
This compound working solution
-
Sterile test surfaces (e.g., stainless steel, glass, or plastic coupons)
-
Microbial culture of the test organism, adjusted to a known concentration (e.g., 1 x 10^8 CFU/mL)
-
Sterile neutralizing broth (to inactivate the biocide)
-
Sterile swabs or plates for sampling
-
Appropriate agar plates for microbial enumeration
-
Incubator
Procedure:
-
Inoculation of Surfaces:
-
Aseptically place the sterile test surfaces in a sterile petri dish.
-
Pipette a small, known volume (e.g., 10 µL) of the microbial suspension onto the center of each test surface and spread evenly.
-
Allow the inoculum to dry completely in a biological safety cabinet.
-
-
Application of Biocide:
-
Apply the this compound working solution to the inoculated surfaces. This can be done by spraying, wiping, or immersion, depending on the intended application.
-
Ensure the entire surface is in contact with the biocide for a predetermined contact time (e.g., 1, 5, or 10 minutes).
-
-
Neutralization and Sampling:
-
After the contact time, neutralize the biocidal action by either immersing the coupon in a known volume of sterile neutralizing broth or by thoroughly swabbing the surface with a swab pre-moistened with neutralizing broth.
-
-
Microbial Enumeration:
-
Perform serial dilutions of the neutralizing broth.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates under optimal conditions for the test microorganism.
-
-
Calculation of Log Reduction:
-
Count the number of colonies on the plates and calculate the concentration of viable microorganisms (CFU/mL) recovered from the treated surfaces.
-
Compare this to the number of microorganisms recovered from control surfaces treated with a sterile diluent instead of the biocide.
-
Calculate the log reduction in microbial count to determine the efficacy of the disinfectant.
-
Visualizations
Caption: Mechanism of action of isothiazolinone biocides.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for surface disinfection efficacy testing.
Safety and Handling
Isothiazolinones can be corrosive and may cause allergic skin reactions. Always consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for the manufacturer's instructions or a comprehensive risk assessment. Users should always adhere to established laboratory safety practices.
References
- 1. researchgate.net [researchgate.net]
- 2. Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance of Pseudomonas aeruginosa to isothiazolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of isothiazolones analogues as potent bactericidal agents against antibiotic resistant CRE and MRSA strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMIT) in Fungal Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMIT) as a potent agent for fungal growth inhibition. This document includes details on its mechanism of action, quantitative data on its efficacy, and detailed protocols for its application in research and development settings.
Introduction
This compound (DCMIT) is a member of the isothiazolinone class of biocides, known for their broad-spectrum antimicrobial activity.[1] DCMIT is effective against a wide range of fungi, including yeasts and molds, making it a valuable tool in various industrial and research applications. Its primary mode of action involves the disruption of essential metabolic pathways and enzymatic functions within the fungal cell, leading to growth inhibition and cell death.[2][3]
Mechanism of Action
The antifungal activity of isothiazolinones like DCMIT is primarily attributed to their ability to react with intracellular thiols.[1] The electrophilic sulfur atom in the isothiazolinone ring readily reacts with nucleophilic thiol groups found in the cysteine residues of essential proteins and smaller molecules like glutathione.[1][2] This interaction leads to the formation of disulfide bonds, causing a rapid inhibition of critical physiological functions.[3]
The process unfolds in a two-step mechanism:
-
Rapid Inhibition of Metabolism: DCMIT quickly penetrates the fungal cell wall and membrane.[1] Once inside, it disrupts metabolic pathways by inactivating key dehydrogenase enzymes involved in respiration and energy production (ATP synthesis).[2]
-
Irreversible Cell Damage: Following the initial metabolic inhibition, a cascade of events leads to irreversible cellular damage. This includes the widespread destruction of protein thiols and the production of damaging free radicals, ultimately resulting in a loss of cell viability.[2]
Figure 1: Mechanism of action of DCMIT in fungal cells.
Data Presentation: Antifungal Efficacy
While specific MIC values for this compound (DCMIT) are not extensively available in the public domain, data for closely related isothiazolinones and mixtures provide a strong indication of its potential efficacy. The following table summarizes available data for a common isothiazolinone mixture (MCI/MI) and other derivatives against key fungal species. It is important to note that the presence of the two chlorine atoms in DCMIT is expected to enhance its reactivity and potency compared to some of the compounds listed.
| Compound/Mixture | Fungal Species | MIC (mg/L) | MBC (mg/L) | Reference |
| MCI/MI (3:1 mixture) | Aspergillus niger | <1 | <1 | [1] |
| MCI/MI (3:1 mixture) | Saccharomyces cerevisiae | <1 | <1 | [1] |
| OIT | Aspergillus niger | <1 | <1 | [1] |
| OIT | Saccharomyces cerevisiae | <1 | <1 | [1] |
| DCOIT | Aspergillus niger | <1 | <1 | [1] |
| DCOIT | Saccharomyces cerevisiae | <1 | <1 | [1] |
MCI: 5-chloro-2-methyl-4-isothiazolin-3-one; MI: 2-methyl-4-isothiazolin-3-one; OIT: 2-octyl-4-isothiazolin-3-one; DCOIT: 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.
Materials:
-
This compound (DCMIT)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolate of interest
-
Sterile saline (0.85%) with 0.05% Tween 80
-
Spectrophotometer
-
Hemocytometer or other cell counting device
-
Incubator
Procedure:
-
Preparation of DCMIT Stock Solution:
-
Prepare a stock solution of DCMIT in DMSO at a concentration of 10 mg/mL.
-
Further dilute the stock solution in RPMI-1640 medium to create a working solution at twice the highest desired final concentration.
-
-
Preparation of Fungal Inoculum:
-
Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.
-
Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer and confirmed by hemocytometer counting.
-
-
Broth Microdilution Assay:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the DCMIT working solution to well 1.
-
Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will serve as the sterility control (no inoculum).
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11.
-
Incubate the plate at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of DCMIT at which there is a complete inhibition of visible growth as observed by the naked eye.
-
Figure 2: Workflow for MIC determination by broth microdilution.
Protocol 2: Agar Dilution Susceptibility Testing
This method is useful for determining the antifungal activity of DCMIT against filamentous fungi.
Materials:
-
Same as Protocol 1, with the addition of sterile agar.
Procedure:
-
Preparation of DCMIT-Agar Plates:
-
Prepare a series of two-fold dilutions of DCMIT in molten agar (e.g., RPMI-1640 with 1.5% agar) to achieve the desired final concentrations.
-
Pour the DCMIT-containing agar into sterile petri dishes and allow them to solidify.
-
Prepare a drug-free control plate.
-
-
Inoculation:
-
Prepare a fungal spore suspension as described in Protocol 1.
-
Spot-inoculate a small volume (e.g., 10 µL) of the spore suspension onto the surface of each agar plate.
-
-
Incubation and Observation:
-
Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 3-7 days, or until robust growth is visible on the control plate.
-
The MIC is the lowest concentration of DCMIT that completely inhibits macroscopic fungal growth.
-
Signaling Pathways and DCMIT Interaction
While the primary mechanism of isothiazolinone action is direct chemical modification of thiol-containing proteins, this widespread enzymatic inhibition can indirectly affect various cellular signaling pathways crucial for fungal survival and stress response. For instance, the disruption of key metabolic enzymes can lead to cellular stress, which in fungi is often mediated by pathways such as the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) MAPK pathways.[4]
Although direct interaction of DCMIT with specific components of these pathways has not been extensively documented, it is plausible that the cellular stress induced by DCMIT could trigger these signaling cascades as a failed protective response. For example, damage to cell membrane-associated proteins could activate the CWI pathway.
Figure 3: Putative impact of DCMIT on fungal stress signaling.
Conclusion
This compound is a potent antifungal agent with a mechanism of action centered on the disruption of essential thiol-containing proteins and enzymes. The provided protocols offer standardized methods for evaluating its efficacy in a laboratory setting. Further research is warranted to elucidate the specific interactions of DCMIT with fungal signaling pathways and to establish a comprehensive profile of its minimum inhibitory concentrations against a broader range of fungal species.
References
- 1. Calcium signaling mediates antifungal activity of triazole drugs in the Aspergilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of NCCLS and 3-(4,5-dimethyl-2-Thiazyl)-2, 5-diphenyl-2H-tetrazolium bromide (MTT) methods of in vitro susceptibility testing of filamentous fungi and development of a new simplified method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMIT) Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMIT) is a potent biocide belonging to the isothiazolinone class of compounds. It is widely utilized for its broad-spectrum antimicrobial activity against bacteria, fungi, and algae. In research and drug development, precise and accurately prepared stock solutions of DCMIT are essential for a variety of applications, including antimicrobial efficacy testing, mechanism of action studies, and as a reference standard. This document provides a detailed protocol for the preparation, storage, and handling of DCMIT stock solutions to ensure experimental reproducibility and safety.
Physicochemical Properties and Safety Data
Proper handling and storage of DCMIT are paramount due to its hazardous nature. Below is a summary of its key properties and safety information.
| Property | Data |
| CAS Number | 26542-23-4 |
| Molecular Formula | C₄H₃Cl₂NOS |
| Molecular Weight | 184.04 g/mol |
| Appearance | Off-white solid |
| Solubility | Slightly soluble in water; soluble in organic solvents such as ethanol and acetone.[1] Specific quantitative solubility data in common laboratory solvents like DMSO is not readily available. |
| Storage Temperature | 2-8°C for the solid compound.[2] |
| Stability | Stable in acidic to neutral solutions.[3][4][5] Degrades in alkaline conditions, with the rate of degradation increasing with pH.[3][4][5] Sensitive to high temperatures.[3][4] |
| Hazard Summary | Toxic if swallowed, in contact with skin, or if inhaled.[6] Causes severe skin burns and eye damage.[6][7][8] May cause an allergic skin reaction.[6] Very toxic to aquatic life.[6] |
Experimental Protocol: Preparation of DCMIT Stock Solution
This protocol outlines the steps for preparing a stock solution of DCMIT. Given the lack of precise solubility data, it is recommended to perform a solubility test to determine the maximum concentration achievable in the chosen solvent.
3.1. Materials and Equipment
-
This compound (DCMIT) powder
-
Anhydrous Dimethyl sulfoxide (DMSO) or other appropriate organic solvent (e.g., Ethanol, DMF)
-
Calibrated analytical balance
-
Fume hood
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles, face shield, and a lab coat.[8]
-
Sterile, amber glass vials with screw caps
-
Volumetric flasks (Class A)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
3.2. Safety Precautions
-
Work in a well-ventilated fume hood to avoid inhalation of the powder or solvent vapors.[6]
-
Wear appropriate PPE at all times. [8] Avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water and seek medical attention.[8]
-
Do not eat, drink, or smoke in the laboratory area.
-
Handle DCMIT powder with care to prevent aerosolization.
-
Dispose of all waste (contaminated gloves, tips, vials, etc.) in accordance with local, state, and federal regulations for hazardous waste.[7][9]
3.3. Step-by-Step Procedure
-
Determine the Desired Concentration: Based on experimental needs, determine the target concentration of the stock solution (e.g., 10 mM, 50 mM). It is advisable to start with a lower concentration and perform a solubility test if the upper solubility limit is unknown.
-
Weighing the DCMIT Powder:
-
Tare a clean, dry amber glass vial on the analytical balance.
-
Carefully weigh the required amount of DCMIT powder directly into the vial inside a fume hood.
-
Record the exact weight.
-
-
Dissolving the DCMIT:
-
Add the appropriate volume of the chosen solvent (e.g., DMSO) to the vial containing the DCMIT powder.
-
Securely cap the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes. Gentle warming (e.g., to 37°C) may also aid in dissolution, but avoid excessive heat which can cause degradation.[10]
-
Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
-
Storage of the Stock Solution:
-
For short-term storage, the stock solution can be kept at 2-8°C.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes in amber glass vials to avoid repeated freeze-thaw cycles.
-
Based on data for the related compound DCOIT, store aliquots at -20°C for up to one month or at -80°C for up to six months for optimal stability.[10]
-
Clearly label each vial with the compound name, concentration, solvent, preparation date, and your initials.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the DCMIT stock solution.
Caption: Workflow for the preparation of a this compound (DCMIT) stock solution.
Signaling Pathway (General Mechanism of Action)
Isothiazolinones, including DCMIT, exert their antimicrobial effect by disrupting essential cellular processes. A simplified representation of their general mechanism of action is depicted below.
Caption: Simplified diagram of the general antimicrobial mechanism of action for isothiazolinones like DCMIT.
References
- 1. meisenbaochem.com [meisenbaochem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. chemos.de [chemos.de]
- 10. glpbio.com [glpbio.com]
Application Notes and Protocols for the Analytical Detection of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMIT)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMIT), a potent biocide. The protocols described herein are primarily based on advanced chromatographic techniques, namely High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for DCMIT are not widely published, the following protocols have been adapted from established methods for structurally similar isothiazolinones, particularly 4,5-dichloro-2-octyl-4-isothiazolin-3-one (DCOIT).
Introduction
This compound (DCMIT) is a synthetic isothiazolinone biocide used to control microbial growth in various industrial and commercial applications. Due to its potential for toxicity and environmental impact, sensitive and reliable analytical methods are crucial for its detection and quantification in diverse matrices, including environmental samples and consumer products. The primary analytical techniques for isothiazolinones are HPLC and GC, often coupled with mass spectrometry for enhanced sensitivity and specificity.
Mechanism of Action: A General Overview for Isothiazolinones
Isothiazolinones exert their biocidal activity primarily through a two-step mechanism. Initially, they rapidly inhibit microbial growth and metabolism by disrupting key metabolic pathways. This is followed by irreversible cell damage that leads to a loss of viability. The primary molecular target is understood to be thiol groups in proteins and enzymes. By reacting with these critical thiols, isothiazolinones can inactivate essential enzymes, such as dehydrogenases involved in the Krebs cycle and electron transport chain, thereby inhibiting cellular respiration and energy production.
In some cellular contexts, exposure to isothiazolinones like the combination of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT) has been shown to induce apoptosis through the upregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a key regulator of cellular processes including proliferation, differentiation, and apoptosis.
Application of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one in Biofilm Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biofilms, structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), pose a significant challenge in various fields, including medicine and industry. Their inherent resistance to conventional antimicrobial agents necessitates the development of novel anti-biofilm strategies. 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCOIT) is a broad-spectrum biocide that has shown promise in controlling microbial growth and biofilm formation. This document provides detailed application notes and experimental protocols for the use of DCOIT in biofilm research, aimed at assisting researchers in evaluating its efficacy and understanding its mechanisms of action.
DCOIT's primary mechanism of action involves the induction of oxidative stress within microbial cells. This disruption of the cellular redox balance leads to damage of essential macromolecules, ultimately inhibiting growth and promoting cell death. In the context of biofilms, DCOIT's ability to penetrate the EPS matrix and exert its antimicrobial effects on the embedded cells is of particular interest.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of DCOIT against various microbial biofilms. It is important to note that specific values can vary depending on the microbial strain, experimental conditions, and the specific protocol employed.
Table 1: Minimum Inhibitory Concentrations (MIC) of DCOIT against Various Fungi
| Fungal Species | MIC (µg/mL) |
| Alternaria alternata | 0.5 - 2.0 |
| Aspergillus niger | 1.0 - 5.0 |
| Cladosporium cladosporioides | 0.5 - 2.0 |
| Penicillium citrinum | 0.5 - 2.0 |
| Trichoderma viride | 1.0 - 5.0 |
| Aureobasidium pullulans | 0.1 - 1.0 |
| Coniophora puteana | 1.0 - 5.0 |
| Chaetomium globosum | 1.0 - 5.0 |
| Gloeophyllum trabeum | 1.0 - 5.0 |
| Postia placenta | 1.0 - 5.0 |
| Trametes versicolor | 1.0 - 5.0 |
Note: Data extracted from a study on the antimicrobial activity of organic wood preservatives. The Spiral Gradient Endpoint (SGE) method was used to determine the MIC.
Further research is required to establish definitive MIC and Minimum Biofilm Eradication Concentration (MBEC) values for DCOIT against key bacterial and fungal biofilm-forming species such as Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans.
Signaling Pathways and Mechanisms of Action
DCOIT's primary mode of action is the induction of oxidative stress. This occurs through the generation of reactive oxygen species (ROS), which can damage cellular components like DNA, proteins, and lipids. In fungi, this oxidative stress can trigger specific signaling pathways.
In bacteria, DCOIT-induced oxidative stress is also a key mechanism. The generated ROS can overwhelm the bacterial antioxidant defense systems, leading to widespread cellular damage.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-biofilm activity of DCOIT.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of DCOIT that inhibits the visible growth of a planktonic microorganism.
Materials:
-
96-well microtiter plates
-
Sterile growth medium (e.g., Tryptic Soy Broth for bacteria, RPMI-1640 for fungi)
-
DCOIT stock solution
-
Microbial culture
-
Spectrophotometer (optional)
Procedure:
-
Prepare a series of twofold dilutions of DCOIT in the appropriate growth medium in the wells of a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism in the same growth medium to a final concentration of approximately 5 x 10^5 cells/mL.
-
Add the microbial inoculum to each well containing the DCOIT dilutions. Include positive (microorganism, no DCOIT) and negative (medium only) controls.
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria and Candida albicans) for 24-48 hours.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of DCOIT at which no visible growth is observed.
Protocol 2: Biofilm Formation Inhibition Assay
This protocol assesses the ability of DCOIT to prevent the formation of biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
Sterile growth medium
-
DCOIT stock solution
-
Microbial culture
-
Crystal Violet (CV) solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (30%)
-
Microplate reader
Procedure:
-
Add a standardized microbial inoculum (approximately 1 x 10^6 cells/mL) to the wells of a 96-well plate.
-
Immediately add various concentrations of DCOIT to the wells. Include a positive control (no DCOIT) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.
-
After incubation, gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms by adding 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.
-
Wash the wells with PBS to remove excess stain.
-
Solubilize the bound CV by adding 95% ethanol or 30% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader to quantify the biofilm biomass.
Protocol 3: Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol determines the lowest concentration of DCOIT required to eradicate a pre-formed biofilm.
Materials:
-
Calgary Biofilm Device (CBD) or 96-well microtiter plates
-
Sterile growth medium
-
DCOIT stock solution
-
Microbial culture
-
Recovery medium
-
Viability stain (e.g., resazurin) or plate reader
Procedure:
-
Grow biofilms in a 96-well plate or on the pegs of a CBD for 24-48 hours.
-
After biofilm formation, gently wash the wells/pegs with PBS to remove planktonic cells.
-
Prepare serial dilutions of DCOIT in fresh growth medium in a new 96-well plate.
-
Transfer the biofilm-coated pegs or expose the biofilms in the original plate to the DCOIT dilutions.
-
Incubate for a defined period (e.g., 24 hours) at the optimal temperature.
-
After treatment, transfer the pegs to a new 96-well plate containing fresh recovery medium, or replace the DCOIT-containing medium in the original plate with fresh medium.
-
Incubate for another 24 hours to allow for the regrowth of any surviving bacteria.
-
The MBEC is determined as the lowest concentration of DCOIT that prevents regrowth, which can be assessed visually, by OD measurement, or using a viability indicator like resazurin.
Protocol 4: Mixed-Species Biofilm Assay
This protocol can be adapted to study the effect of DCOIT on biofilms composed of multiple microbial species.
Procedure:
-
Prepare standardized inocula of each microbial species to be included in the mixed-species biofilm.
-
Combine the inocula in the desired ratio in a 96-well plate.
-
Follow either the Biofilm Formation Inhibition Assay (Protocol 2) or the MBEC Assay (Protocol 3) as described above, using the mixed-species inoculum.
-
For analysis, quantification of the total biofilm biomass can be performed using Crystal Violet. To assess the viability of individual species within the treated biofilm, selective plating on appropriate agar media or quantitative PCR (qPCR) with species-specific primers can be employed.
Conclusion
This compound (DCOIT) demonstrates potential as an anti-biofilm agent, primarily through the induction of oxidative stress. The protocols outlined in this document provide a framework for researchers to systematically evaluate the efficacy of DCOIT against a range of microbial biofilms. Further research is crucial to establish comprehensive quantitative data, including MIC and MBEC values for clinically and industrially relevant microorganisms, and to further elucidate the specific signaling pathways affected by DCOIT. Such studies will be instrumental in advancing the development of DCOIT-based strategies for biofilm control.
Safe Handling of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one. Adherence to these procedures is critical to ensure personnel safety and prevent environmental contamination. This chemical is a potent biocide and requires stringent handling protocols.
Hazard Identification and Summary
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is also classified as an allergic skin sensitizer and is very toxic to aquatic life with long-lasting effects.[1][2][3] Inhalation and ingestion are harmful.[1]
Hazard Summary Table
| Hazard Class | GHS Classification | Key Phrases |
| Acute Toxicity (Oral, Inhalation) | Harmful | Harmful if swallowed or if inhaled.[1] |
| Skin Corrosion/Irritation | Category 1B/1C | Causes severe skin burns. |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage; risk of blindness.[1] |
| Skin Sensitization | Category 1/1A | May cause an allergic skin reaction.[1][3] |
| Aquatic Toxicity | Acute and Chronic Category 1 | Very toxic to aquatic life with long lasting effects.[1][3] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
PPE Requirements Table
| Body Part | Required PPE | Specifications and Remarks |
| Respiratory | Air-purifying respirator with ABEK type filter | Required when vapors or aerosols are generated.[1] Ensure proper fit and maintenance. |
| Hands | Chemical resistant gloves (e.g., Butyl rubber, Nitrile rubber) | Inspect gloves for integrity before each use. Use proper glove removal technique. |
| Eyes/Face | Safety goggles and face shield | Must be worn to protect against splashes.[1][4] |
| Body | Protective clothing (e.g., lab coat, chemical resistant suit) | Should be immediately removed if contaminated.[5] |
Experimental Protocols
General Handling and Storage Protocol
Objective: To outline the standard procedures for safely handling and storing this compound in a laboratory setting.
Materials:
-
This compound
-
Appropriate PPE (see section 2)
-
Chemical fume hood
-
Tightly sealed, compatible containers
-
Spill kit
Procedure:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. A chemical fume hood must be used for all procedures involving the open handling of this substance.[1]
-
Donning PPE: Put on all required personal protective equipment as specified in Section 2.
-
Handling:
-
Storage:
-
Hygiene:
Spill Response Protocol
Objective: To provide a clear, step-by-step procedure for managing spills of this compound.
Materials:
-
Spill kit containing:
-
Absorbent material (e.g., vermiculite, sand, or commercial absorbent)
-
Chemical resistant gloves, goggles, and respirator
-
Plastic bags for waste disposal
-
Decontaminating solution (e.g., 5% sodium bicarbonate solution)
-
Warning signs
-
Procedure:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain:
-
Wearing appropriate PPE, contain the spill using absorbent material from the spill kit.
-
Prevent the spill from entering drains or waterways.[1]
-
-
Clean-up:
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable plastic bag for hazardous waste.
-
Decontaminate the spill area with a suitable neutralizing agent.
-
-
Dispose: Dispose of the contaminated waste according to local, state, and federal regulations.[1]
-
Report: Report the spill to the appropriate safety officer or supervisor.
First Aid Protocol
Objective: To provide immediate first aid measures in case of exposure to this compound.
First Aid Measures Table
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Rinse the skin with plenty of water for at least 15 minutes, preferably under a safety shower. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[4] If the person is conscious, give two glasses of water to drink.[1] Seek immediate medical attention.[1] |
Visualized Workflows
The following diagrams illustrate the key workflows for the safe handling of this compound.
Caption: General workflow for safe handling of this compound.
Caption: Step-by-step workflow for responding to a chemical spill.
References
Application Notes and Protocols for 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMIT) in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental use of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMIT), a potent biocide. This document outlines detailed protocols for dosage calculation, determination of antimicrobial efficacy, and assessment of cytotoxicity, ensuring accurate and reproducible experimental outcomes.
Product Information and Properties
This compound (DCMIT) is a synthetic isothiazolinone with a broad spectrum of antimicrobial activity against bacteria, fungi, and algae.[1] Its primary mechanism of action involves the rapid inhibition of microbial growth and metabolism through the disruption of key metabolic pathways.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₃Cl₂NOS |
| Molecular Weight | 184.04 g/mol |
| Appearance | Off-White Solid |
| Solubility | Soluble in water, ethanol, and DMSO. |
Dosage Calculation and Stock Solution Preparation
Accurate dosage calculation is critical for meaningful experimental results. The following section provides a protocol for preparing stock solutions and calculating working concentrations.
Materials
-
This compound (DCMIT) powder
-
Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade or higher)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Protocol for Stock Solution Preparation
-
Determine the Desired Stock Concentration: A common stock concentration for in vitro experiments is 10 mM.
-
Calculate the Required Mass of DCMIT:
-
Use the formula: Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
-
For a 10 mM (0.01 mol/L) stock solution in 10 mL (0.01 L):
-
Mass (g) = 0.01 mol/L x 184.04 g/mol x 0.01 L = 0.018404 g (or 18.404 mg)
-
-
-
Dissolution:
-
Accurately weigh the calculated mass of DCMIT powder using an analytical balance.
-
Transfer the powder to a sterile tube.
-
Add the desired volume of solvent (e.g., 10 mL of DMSO) to the tube.
-
Vortex or sonicate until the DCMIT is completely dissolved.
-
-
Storage:
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Calculation of Working Concentrations
To prepare a working solution from a stock solution, use the following formula:
C₁V₁ = C₂V₂
Where:
-
C₁ = Concentration of the stock solution
-
V₁ = Volume of the stock solution to be used
-
C₂ = Desired concentration of the working solution
-
V₂ = Final volume of the working solution
Example: To prepare 1 mL of a 100 µM working solution from a 10 mM stock solution:
-
(10,000 µM)(V₁) = (100 µM)(1000 µL)
-
V₁ = (100 µM x 1000 µL) / 10,000 µM = 10 µL
Therefore, add 10 µL of the 10 mM stock solution to 990 µL of the appropriate culture medium or buffer.
Antimicrobial Efficacy Testing: Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC of biocides.[3][4]
Materials
-
96-well sterile microtiter plates
-
Bacterial, fungal, or algal cultures
-
Appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
DCMIT stock solution
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional, for spectrophotometric analysis)
Experimental Protocol for MIC Determination
-
Prepare Serial Dilutions of DCMIT:
-
In a 96-well plate, add 100 µL of sterile growth medium to wells 2 through 12.
-
Add 200 µL of the highest concentration of DCMIT to be tested to well 1. This is typically a 2x concentration of the desired final highest concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 should contain only growth medium and the microbial inoculum (positive control).
-
Well 12 should contain only growth medium (negative control/blank).
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism in the appropriate growth medium, adjusted to a specific cell density (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the DCMIT concentrations to their final test concentrations.
-
-
Incubation:
-
Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of DCMIT at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Table 2: Example MIC Values for Isothiazolinones against Various Microorganisms
| Microorganism | Isothiazolinone Compound | MIC Range (µg/mL) | Citation |
| Escherichia coli K-12 | 5-Chloro-2-methyl-4-isothiazolin-3-one (CMI) | 1.6 | [5] |
| Saprolegnia spp. | 2-Methyl-4-isothiazolin-3-one (MT) | 31 | [6] |
| Various Bacteria, Fungi, Algae | Methylchloro-methylisothiazolone (MCMI) | Broad Spectrum Efficacy | [1] |
Note: The specific MIC of DCMIT can vary depending on the microbial species and strain, as well as the experimental conditions.
Cytotoxicity Assessment: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it is used to determine the concentration of DCMIT that causes a 50% reduction in the viability of a cell population. The MTT assay is a common colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[7]
Materials
-
Adherent mammalian cell line (e.g., HeLa, HepG2, CHO)
-
Complete cell culture medium
-
DCMIT stock solution
-
96-well sterile cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
CO₂ incubator
-
Microplate reader
Experimental Protocol for IC50 Determination
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate in a CO₂ incubator at 37°C for 24 hours to allow for cell attachment.
-
-
Treatment with DCMIT:
-
Prepare serial dilutions of DCMIT in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the DCMIT dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the DCMIT stock, e.g., 0.1% DMSO) and a no-cell blank.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the DCMIT concentration and use a non-linear regression analysis to determine the IC50 value.
-
Table 3: Example IC50 Values for Isothiazolinones on Mammalian Cells
| Cell Line | Isothiazolinone Compound | IC50 Value (mM) | Exposure Time | Citation |
| Rat Alveolar Macrophages | 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) | 0.002-0.004 | Not specified | [8] |
Note: IC50 values are highly dependent on the cell line, exposure time, and assay conditions.
Mechanism of Action and Signaling Pathway
DCMIT and other isothiazolinones exert their antimicrobial effects through a multi-step process that ultimately leads to cell death. The primary target is the inhibition of dehydrogenase enzymes within critical metabolic pathways.[1][2] This disruption leads to a rapid cessation of respiration and ATP synthesis.[2] Subsequently, irreversible damage occurs through the destruction of protein thiols and the generation of free radicals.[2][9]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound (DCMIT).
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the antimicrobial and cytotoxic properties of DCMIT.
Caption: General experimental workflow for DCMIT evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal activities of bronopol and 2-methyl-4-isothiazolin-3-one (MT) against saprolegnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Effects of 5-chloro-2-methyl-4-isothiazolin-3-one and other candidate biodiesel biocides on rat alveolar macrophages and NR8383 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMIT)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMIT) is an isothiazolinone biocide used to control microbial growth in various industrial and commercial products. Due to its potential as a skin sensitizer and the need to adhere to regulatory limits, a reliable and accurate analytical method for its quantification is essential. This application note provides a detailed protocol for the determination of DCMIT using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is based on established analytical principles for related isothiazolinone compounds.
Experimental Protocols
1. Sample Preparation
The sample preparation procedure aims to extract DCMIT from the sample matrix and prepare it for HPLC analysis. The following is a general protocol that can be adapted based on the specific sample matrix (e.g., liquid detergents, cosmetics, water-based adhesives).
-
Reagents and Materials:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
-
-
Protocol for Liquid Samples (e.g., Liquid Detergents):
-
Accurately weigh approximately 1 gram of the liquid sample into a 50 mL volumetric flask.
-
Add 20 mL of methanol to the flask.
-
Sonicate the mixture in an ultrasonic bath for 20 minutes at 30°C to ensure complete extraction.[1]
-
Allow the solution to cool to room temperature.
-
Bring the solution to volume with the extraction solvent (methanol).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Protocol for Solid or Semi-Solid Samples (e.g., Adhesives):
-
Accurately weigh an appropriate amount of the homogenized sample.
-
Add a known volume of extraction solvent (e.g., methanol-water mixture, 1:1 v/v).[2]
-
Vortex or sonicate the sample to ensure thorough extraction.
-
Centrifuge the sample to separate solid debris.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
2. HPLC Instrumentation and Conditions
The following HPLC conditions are recommended for the analysis of DCMIT. These conditions are based on methods developed for similar isothiazolinone compounds and may require optimization for specific applications.
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a UV or Diode Array Detector (DAD). |
| Column | Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm) or equivalent.[1] |
| Mobile Phase | A: WaterB: AcetonitrileGradient elution is recommended for optimal separation.[1] |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[1] |
| Injection Volume | 10 µL |
| Detection | UV at 285 nm (based on the maximum absorption wavelength of the structurally similar DCOIT).[1] |
Data Presentation
Table 1: Method Performance Characteristics (Illustrative)
The following table summarizes the expected performance characteristics of the HPLC method for DCMIT analysis, based on data for related isothiazolinones.[1][2]
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.999[1][2] |
| Limit of Detection (LOD) | 0.05 - 0.20 µg/g[1] |
| Limit of Quantification (LOQ) | 0.15 - 0.60 µg/g |
| Recovery | 90% - 110%[1] |
| Precision (RSD) | < 5%[2] |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound.
References
Troubleshooting & Optimization
Technical Support Center: 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMIT)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMIT) in DMSO.
Troubleshooting Guide: DCMIT Solubility in DMSO
Researchers may encounter difficulties in dissolving DCMIT in DMSO, especially when preparing stock solutions for biological assays. This guide provides a systematic approach to troubleshoot these issues.
Problem: Precipitate forms when dissolving DCMIT in DMSO or upon dilution into aqueous media.
This is a common issue with hydrophobic compounds. The following workflow can help identify and resolve the problem.
Caption: A troubleshooting workflow for addressing DCMIT solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound (DCMIT) in DMSO?
Q2: My DCMIT powder won't dissolve completely in DMSO, even at low concentrations. What should I do?
First, ensure you are using high-purity, anhydrous DMSO, as water can significantly decrease the solubility of hydrophobic compounds.[2] If the problem persists, you can try the following:
-
Gentle Warming: Warm the solution to approximately 37°C.
-
Sonication: Use a bath sonicator to aid dissolution.[3]
-
Vortexing: Vigorous vortexing can help break up aggregates.
Q3: The DCMIT-DMSO stock solution is clear, but a precipitate forms when I dilute it into my aqueous cell culture medium. How can I prevent this?
This is a common phenomenon known as "precipitation upon dilution." It occurs because the compound is not as soluble in the aqueous medium as it is in the DMSO stock. To mitigate this:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[4]
-
Rapid Mixing: Add the DMSO stock dropwise to the aqueous medium while vigorously vortexing. This helps to rapidly disperse the compound before it has a chance to precipitate.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[5] However, for some poorly soluble compounds, a slightly higher final DMSO concentration (up to 1%) may be necessary, but this should be validated for your specific cell line.[2]
Q4: Can I pre-mix DCMIT in a small amount of water before adding it to DMSO?
No, this is not recommended. DCMIT is hydrophobic, and adding water first will likely cause it to precipitate or form aggregates that are then difficult to dissolve in DMSO. Always dissolve the compound directly in pure DMSO first.
Q5: How stable is DCMIT in a DMSO stock solution? How should I store it?
Isothiazolinones can be susceptible to degradation, particularly in aqueous solutions and at alkaline pH.[6][7] While DMSO is an aprotic solvent, it is hygroscopic and can absorb water from the atmosphere. To ensure stability:
-
Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Use anhydrous DMSO and minimize exposure to air.
-
It is always best practice to prepare fresh stock solutions for critical experiments.
| Compound | Solvent | Reported Solubility | Citation |
| 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (analog) | Organic Solvents | Miscible | [1] |
| 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (analog) | Water | 14 ppm at 25°C | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DCMIT Stock Solution in DMSO
-
Materials:
-
This compound (DCMIT) powder (MW: 184.04 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 1.84 mg of DCMIT powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, place the tube in a 37°C water bath for 5-10 minutes and vortex again. A brief sonication can also be applied.
-
Once fully dissolved, store the 10 mM stock solution at -20°C in small aliquots.
-
Protocol 2: Dilution of DCMIT Stock for Cell-Based Assays
-
Objective: To prepare a working solution of 10 µM DCMIT in cell culture medium with a final DMSO concentration of 0.1%.
-
Procedure:
-
Prepare a 10 mM stock solution of DCMIT in DMSO as described in Protocol 1.
-
Perform an intermediate dilution: Add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to create a 100 µM intermediate solution. Vortex immediately and thoroughly.
-
Prepare the final working solution: Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve the final 10 µM DCMIT concentration. The final DMSO concentration will be 0.1%.
-
Always include a vehicle control in your experiments, which contains the same final concentration of DMSO (0.1% in this case) in the cell culture medium without the compound.
-
Signaling Pathway and Mechanism of Action
Isothiazolinones, including DCMIT, have been identified as inhibitors of the histone acetyltransferase p300/CBP-associated factor (PCAF).[6] PCAF plays a critical role in transcriptional regulation by acetylating histones and other proteins, such as the tumor suppressor p53.
Proposed Mechanism of Action:
The inhibition of PCAF by isothiazolones is thought to occur through the covalent modification of thiol groups within the enzyme.[6] This leads to a reduction in its acetyltransferase activity.
Downstream Cellular Effects of PCAF Inhibition:
Inhibition of PCAF can have significant effects on cellular processes, particularly cell cycle regulation. PCAF is required for the p53-dependent transcriptional activation of the cyclin-dependent kinase inhibitor p21.[8][9] By inhibiting PCAF, DCMIT can lead to a decrease in p21 expression, potentially disrupting the G1/S cell cycle checkpoint.
Caption: Proposed signaling pathway for DCMIT-mediated cell cycle disruption via PCAF inhibition.
References
- 1. 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one | C11H17Cl2NOS | CID 91688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. lifetein.com [lifetein.com]
- 6. Inhibition of PCAF Histone Acetyltransferase, Cytotoxicity and Cell Permeability of 2-Acylamino-1-(3- or 4-Carboxy-phenyl)benzamides [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The histone acetyltransferase PCAF regulates p21 transcription through stress-induced acetylation of histone H3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The p53-HAT connection: PCAF rules? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMIT) in Culture Media
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMIT) in typical laboratory culture media.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound (DCMIT) in aqueous solutions like culture media?
The primary degradation pathway for DCMIT and related isothiazolinones in neutral to alkaline aqueous solutions is hydrolysis.[1][2] This chemical process involves the opening of the five-membered heterocyclic ring, which leads to the inactivation of the molecule.[3][4] Isothiazolinones are generally stable in acidic media, but as the pH increases, the rate of degradation accelerates significantly.[1][3][4]
Caption: Simplified pathway of DCMIT degradation via hydrolysis in alkaline conditions.
Q2: What are the key factors that influence the stability of DCMIT in culture media?
Several factors can significantly impact the stability of DCMIT in your experiments:
-
pH: This is the most critical factor. DCMIT is stable in acidic conditions but degrades in alkaline solutions (pH > 8).[1][4] Since many standard cell culture media are buffered to a physiological pH of ~7.4 and can become more alkaline with cell metabolism, degradation is a significant concern.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[3] Storing stock solutions at lower temperatures (e.g., 4°C) and minimizing time in incubators at 37°C can help preserve the compound's integrity.
-
Presence of Nucleophiles: DCMIT's antimicrobial action involves reacting with nucleophilic groups, particularly thiols (like those in cysteine) found in proteins and other cellular components.[3][5] Components in complex culture media, such as amino acids (cysteine), reducing agents (glutathione), or sulfides, can react with and inactivate DCMIT.[3][6]
-
Presence of Metals: Certain metals, such as iron, have been shown to promote the degradation of isothiazolinones.[7][8]
Q3: What is the expected half-life of DCMIT and related isothiazolinones in aqueous solutions?
The half-life of isothiazolinones is highly dependent on the specific compound, pH, and temperature. The data below for 5-chloro-2-methyl-4-isothiazolin-3-one (a closely related and often co-formulated isothiazolinone) and 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) illustrates the significant impact of these conditions.
Table 1: Effect of pH on the Half-Life of 5-chloro-2-methyl-4-isothiazolin-3-one at Room Temperature (24 ± 1°C)
| pH | Typical Half-Life (Days) | Reference |
|---|---|---|
| < 8.0 | Stable | [1][4] |
| 8.5 | 47 | [1][2][4] |
| 9.0 | 23 | [1][2][4] |
| 9.6 | 3.3 | [1][2][4] |
Table 2: Effect of Temperature and pH on the Half-Life of DCOIT
| Condition | Half-Life (Days) | Reference |
|---|---|---|
| pH 7, 25°C | 1.2 | [3] |
| pH 9, 25°C | 3.7 | [3] |
| 4°C | >64 | [3] |
| 25°C | 27.9 | [3] |
| 40°C | 4.5 |[3] |
Troubleshooting Guides
Problem: I am observing inconsistent or lower-than-expected activity from my DCMIT compound.
This is a common issue stemming from the compound's inherent instability. Use the following decision tree to diagnose the potential cause.
Caption: Decision tree for troubleshooting low DCMIT activity.
Problem: I need to verify the active concentration of DCMIT in my stock solution or culture medium.
Due to its instability, the nominal concentration of DCMIT may not reflect the actual active concentration. The most reliable method for quantification is High-Performance Liquid Chromatography (HPLC).[3][9]
Recommended Action:
-
Consult the Experimental Protocol: Follow a validated HPLC protocol for isothiazolinone analysis. A general protocol is provided in the next section.
-
Prepare a Calibration Curve: Use a certified reference standard of DCMIT to prepare a series of known concentrations.
-
Analyze Your Sample: Prepare your stock solution or a filtered media sample and analyze it using the HPLC method.
-
Quantify: Compare the peak area of your sample to the calibration curve to determine the actual concentration.
Experimental Protocols
Protocol: Determination of DCMIT Concentration by HPLC
This protocol provides a general methodology for quantifying isothiazolinones.[9] It may require optimization for your specific equipment and sample matrix.
1. Materials and Reagents:
-
HPLC system with UV or PDA detector
-
Reverse-phase C18 column
-
DCMIT certified reference standard
-
HPLC-grade methanol
-
HPLC-grade acetic acid
-
Deionized water
-
0.22 µm syringe filters
2. Chromatographic Conditions (Example): [9]
-
Mobile Phase: 80:20 (v/v) mixture of 0.4% acetic acid in water and methanol.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 274 nm
-
Column Temperature: Ambient (e.g., 25°C)
3. Procedure:
-
Standard Preparation: Prepare a stock solution of the DCMIT reference standard in methanol. Create a series of dilutions (e.g., 1, 5, 10, 20, 50 µg/mL) in the mobile phase to generate a calibration curve.
-
Sample Preparation:
-
For stock solutions: Dilute an aliquot of your stock solution with the mobile phase to fall within the range of your calibration curve.
-
For culture media: Centrifuge the media to remove cells and debris. Filter the supernatant through a 0.22 µm syringe filter. A solid-phase extraction (SPE) step may be necessary for complex media to remove interfering substances.[9]
-
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Integrate the peak corresponding to DCMIT. Plot the peak area versus concentration for the standards to create a linear calibration curve. Use the equation of the line to calculate the concentration of DCMIT in your samples.
Caption: General experimental workflow for DCMIT quantification by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. the-effects-of-ph-on-the-degradation-of-isothiazolone-biocides - Ask this paper | Bohrium [bohrium.com]
- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US5373016A - Protection of isothiazolinone biocides from free radicals - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Iron dependent degradation of an isothiazolone biocide (5-chloro-2-methyl-4-isothiazolin-3-one) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interference of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one in Biochemical Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential interference of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMIT) and other isothiazolinones in biochemical assays.
Troubleshooting Guides
Issue 1: Unexpected Inhibition or False Positives in Primary Screens
Potential Cause:
This compound (DCMIT) and other isothiazolinones are electrophilic compounds known to act as Pan-Assay Interference Compounds (PAINS). Their primary mechanism of interference is the covalent modification of nucleophilic residues on proteins, particularly the thiol groups of cysteine residues. This can lead to non-specific enzyme inhibition and false-positive results in high-throughput screening (HTS) campaigns.[1]
Troubleshooting Workflow:
References
stability of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one at different pH levels
This technical support guide provides information on the stability of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMIT) and related isothiazolinone compounds at different pH levels. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound (DCMIT) in aqueous solutions at different pH levels?
A1: Generally, isothiazolinones, including DCMIT, are stable in acidic and neutral aqueous solutions.[1][2] However, their stability decreases significantly under alkaline (basic) conditions.[1][3] Degradation in alkaline solutions occurs primarily through hydrolysis, where the isothiazolinone ring is opened, leading to a loss of biocidal activity.[4] The rate of this degradation increases as the pH becomes more alkaline.[1][3]
Q2: Is there quantitative data on the half-life of DCMIT at various pH values?
Q3: What are the primary degradation products of isothiazolinones under alkaline conditions?
A3: The principal degradation pathway for isothiazolinones in alkaline solutions involves the hydrolytic opening of the five-membered heterocyclic ring.[4] This occurs when hydroxide ions (OH-) attack the electron-deficient sulfur atom in the ring.[4] This process leads to the formation of less active, open-chain compounds and a loss of preservative efficacy.[2]
Q4: What analytical methods are recommended for monitoring the stability of DCMIT in our experiments?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying isothiazolinones to assess their stability.[1][5][6] Specifically, reversed-phase HPLC coupled with a UV or tandem mass spectrometry (MS/MS) detector allows for the accurate measurement of the active component's concentration over time.[1][7]
Troubleshooting Guide
Issue: I am observing a rapid loss of antimicrobial efficacy in my formulation.
-
Question 1: What is the pH of your formulation?
-
If the pH is above 8.0: The loss of efficacy is likely due to the alkaline hydrolysis of the isothiazolinone. The rate of degradation increases significantly in this pH range.[1] Consider adjusting the pH to a more acidic or neutral level if your formulation allows.
-
If the pH is between 4.0 and 7.0: Isothiazolinones are generally stable in this range.[2] Check for the presence of other nucleophilic substances in your formulation, such as amines or thiols, which can also degrade the isothiazolinone ring.[3] Also, consider other factors like elevated temperatures, which can accelerate degradation.[2]
-
-
Question 2: How are you storing the formulation?
-
If stored at elevated temperatures: High temperatures can accelerate the degradation of isothiazolinones, especially in alkaline conditions.[2] Store formulations at room temperature or as recommended.
-
If exposed to direct sunlight: Some isothiazolinones can undergo photodegradation.[8] It is advisable to store solutions in opaque containers to protect them from light.
-
Issue: I am seeing unexpected peaks in my HPLC analysis during a stability study.
-
Question 1: At what pH is your study being conducted?
-
If at a high pH (e.g., pH 9 or above): The new peaks are likely degradation products resulting from the hydrolysis of the isothiazolinone ring.[4]
-
If at a neutral or acidic pH: While degradation is slower, it can still occur over long periods or in the presence of other reactive species. Consider the possibility of interactions with other components in your matrix.
-
Data on Isothiazolinone Stability
The following table summarizes the half-life of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), a compound structurally similar to DCMIT, at various alkaline pH levels. This data illustrates the significant impact of pH on stability.
| pH | Half-Life (Days) |
| 8.5 | 47 |
| 9.0 | 23 |
| 9.6 | 3.3 |
| 10.0 | 2 |
| (Data sourced from Barman and Preston, 1992)[1][2] |
Experimental Protocols
Protocol: pH Stability Analysis of Isothiazolinones via HPLC
This protocol outlines a general procedure for determining the stability of an isothiazolinone compound at different pH levels.
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions at the desired pH values (e.g., pH 4, 7, 9, and 10).
-
Ensure the buffer systems will not interfere with the HPLC analysis. Common buffers include phosphate and acetate buffers.
-
-
Sample Preparation:
-
Prepare a stock solution of the isothiazolinone standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Spike a known concentration of the isothiazolinone stock solution into each buffer solution to create the test samples. The final concentration should be within the detection range of the HPLC method.
-
-
Incubation:
-
Store the prepared samples in tightly sealed containers at a constant, controlled temperature (e.g., 25°C or 40°C).
-
Protect the samples from light to prevent photodegradation.
-
-
Time-Point Sampling:
-
At regular intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw an aliquot from each sample.
-
The frequency of sampling should be adjusted based on the expected degradation rate. More frequent sampling is needed for higher pH values.
-
-
HPLC Analysis:
-
Analyze the collected aliquots using a validated reversed-phase HPLC method.[6]
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water.[6]
-
Column: A C18 column is commonly used for separation.[6]
-
Detection: Use a UV detector at the maximum absorption wavelength for the specific isothiazolinone or an MS/MS detector for higher sensitivity and selectivity.[6][7]
-
-
Data Analysis:
-
Quantify the peak area of the isothiazolinone at each time point.
-
Plot the natural logarithm of the concentration versus time.
-
Determine the degradation rate constant (k) from the slope of the regression line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Logical relationship between pH and isothiazolinone stability.
Caption: Experimental workflow for a pH stability study.
Caption: Troubleshooting guide for loss of isothiazolinone efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. the-effects-of-ph-on-the-degradation-of-isothiazolone-biocides - Ask this paper | Bohrium [bohrium.com]
- 7. Trace analysis of isothiazolinones in water samples by large-volume direct injection liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMIT) Aqueous Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMIT) in aqueous solutions. The information provided is intended to help prevent the precipitation of DCMIT during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound (DCMIT)?
Q2: What are the primary factors that can cause DCMIT to precipitate from an aqueous solution?
Several factors can lead to the precipitation of DCMIT from an aqueous solution:
-
Concentration: Exceeding the solubility limit of DCMIT in the aqueous medium is the most common cause of precipitation.
-
pH: Isothiazolinones are generally most stable in a pH range of 2.5 to 9.0[2][6]. Outside of this range, particularly in alkaline conditions (pH > 8), degradation of the isothiazolinone ring can occur at an accelerated rate[7]. This degradation can lead to the formation of less soluble byproducts that precipitate out of solution.
-
Temperature: While specific data for DCMIT is unavailable, the solubility of most solids in water increases with temperature. Conversely, a decrease in temperature can lower the solubility and lead to precipitation.
-
Presence of Other Ions: The interaction with other ions in the solution, particularly metal ions, can influence the stability and solubility of isothiazolinones.
Q3: How can I prevent the precipitation of DCMIT in my aqueous formulation?
Preventing precipitation primarily involves controlling the factors mentioned above. Here are some strategies:
-
pH Adjustment: Maintain the pH of your solution within the stable range for isothiazolinones (typically 2.5 to 9.0)[2][6].
-
Use of Co-solvents: The addition of water-miscible organic solvents, such as glycols (e.g., propylene glycol, polyethylene glycol), can significantly increase the solubility of DCMIT[8].
-
Addition of Stabilizers: For formulations containing metal nitrates, the addition of trace amounts of cupric ions (Cu²⁺) in the range of 1 to 100 ppm has been shown to prevent the formation of precipitates in isothiazolone solutions during storage[9].
-
Temperature Control: Ensure that the solution is stored at a temperature where the concentration of DCMIT does not exceed its solubility limit. Avoid drastic temperature fluctuations.
-
Use of Surfactants: While specific data for DCMIT is limited, non-ionic surfactants can be used to create microemulsions or micellar solutions that can enhance the solubility and stability of poorly soluble compounds[10][11][12].
Troubleshooting Guide
This guide provides a step-by-step approach to resolving issues with DCMIT precipitation in your aqueous solutions.
Problem: DCMIT has precipitated out of my aqueous solution.
Step 1: Initial Assessment
-
Observe the Precipitate: Note the color, form (crystalline or amorphous), and amount of the precipitate.
-
Record Solution Parameters: Document the current pH, temperature, and composition of your solution, including the concentration of DCMIT and any other solutes.
Step 2: Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow to troubleshoot and resolve DCMIT precipitation.
Caption: Troubleshooting workflow for DCMIT precipitation.
Experimental Protocols
Protocol 1: Determination of DCMIT Solubility
This protocol provides a general method for determining the solubility of DCMIT in a specific aqueous buffer at a given temperature.
Materials:
-
This compound (DCMIT)
-
Aqueous buffer of desired pH
-
Shaking incubator or magnetic stirrer with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector[13][14][15][16]
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of DCMIT to the aqueous buffer in several sealed vials.
-
Equilibrate the vials at the desired temperature in a shaking incubator or on a magnetic stirrer for at least 24 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved DCMIT.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with the mobile phase to a concentration within the calibration range of the HPLC method.
-
Analyze the diluted sample by HPLC to determine the concentration of DCMIT.
-
Prepare a calibration curve using standard solutions of DCMIT of known concentrations.
-
Calculate the solubility of DCMIT in the buffer at the tested temperature based on the concentration determined from the HPLC analysis and the dilution factor.
Protocol 2: Preventing Precipitation with Co-solvents
This protocol describes how to prepare a stable aqueous solution of DCMIT using a co-solvent.
Materials:
-
DCMIT
-
Co-solvent (e.g., Propylene Glycol)
-
Deionized water or aqueous buffer
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Determine the desired final concentration of DCMIT and the percentage of co-solvent in the final solution.
-
In a volumetric flask, first, dissolve the required amount of DCMIT in the calculated volume of the co-solvent (e.g., propylene glycol).
-
Once the DCMIT is completely dissolved in the co-solvent, slowly add the deionized water or aqueous buffer to the flask while stirring.
-
Continue to add the aqueous phase up to the final volume mark on the flask.
-
Stir the solution for an additional 15-30 minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is considered stable under those conditions.
Data Presentation
As specific quantitative solubility data for DCMIT is not widely available, researchers are encouraged to generate their own data following "Protocol 1: Determination of DCMIT Solubility". The results can be summarized in a table similar to the one below.
Table 1: Example of DCMIT Solubility Data Table
| pH | Temperature (°C) | Co-solvent (%) | Solubility (mg/mL) |
| 4.0 | 25 | 0 | Data to be determined |
| 7.0 | 25 | 0 | Data to be determined |
| 9.0 | 25 | 0 | Data to be determined |
| 7.0 | 4 | 0 | Data to be determined |
| 7.0 | 40 | 0 | Data to be determined |
| 7.0 | 25 | 10% Propylene Glycol | Data to be determined |
| 7.0 | 25 | 20% Propylene Glycol | Data to be determined |
Signaling Pathways and Experimental Workflows
The precipitation of DCMIT is a physicochemical process rather than a biological one involving signaling pathways. Therefore, a diagram illustrating a logical relationship for troubleshooting is more appropriate. The following diagram outlines the decision-making process when formulating a DCMIT aqueous solution to avoid precipitation.
Caption: Decision-making workflow for formulating DCMIT solutions.
References
- 1. meisenbaochem.com [meisenbaochem.com]
- 2. 5-Chloro-2-Methyl-4-Isothiazolin-3-One High Purity Chemical Grade at Attractive Price [shivshaktiindia.in]
- 3. 5-Chloro-2-methyl-4-isothiazolin-3-one | C4H4ClNOS | CID 33344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. en.lilychems.com [en.lilychems.com]
- 5. 2-Methyl-4-Isothiazolin-3-One, MIT Biocide - IRO Biocide [irobiocide.com]
- 6. 2-Methyl-4-Isothiazolin-3-One - High Purity Industrial Grade Chemical at Best Price [shivshaktiindia.in]
- 7. researchgate.net [researchgate.net]
- 8. US5534487A - Stabilization of 3-isothiazolone solutions - Google Patents [patents.google.com]
- 9. US5670529A - Avoidance of precipitation in 3-isothiazolone formulations - Google Patents [patents.google.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. researchgate.net [researchgate.net]
- 12. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by H… [ouci.dntb.gov.ua]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMIT) Quenching in Experimental Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the quenching of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMIT) in experimental settings. DCMIT is a potent biocide, and its effective neutralization is often critical for preventing interference in biological assays and ensuring the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: Why do I need to quench DCMIT in my experiment?
A1: DCMIT is a highly reactive electrophilic compound. Its mechanism of biocidal action involves the reaction with nucleophiles, particularly the thiol groups in cysteine residues of proteins.[1][2] This reactivity can lead to the inhibition of enzymes and other proteins in your experimental system, causing significant assay interference and leading to false-positive or false-negative results. Quenching DCMIT deactivates its reactive moieties, preventing these off-target effects.
Q2: What are the common methods for quenching DCMIT?
A2: The most common and effective methods for quenching DCMIT and other isothiazolinones in a laboratory setting are:
-
Chemical Quenching with Sodium Bisulfite or Metabisulfite: These reagents readily react with isothiazolinones to form non-toxic, inactive byproducts.
-
Chemical Quenching with Thiol-Containing Reagents: Compounds like L-cysteine and glutathione can be used to mimic the natural target of DCMIT, effectively scavenging it from the experimental system.[1]
-
UV Degradation: Exposure to ultraviolet (UV) radiation can degrade the isothiazolinone ring structure, rendering it inactive.[3][4]
Q3: How do I choose the right quenching method for my experiment?
A3: The choice of quenching method depends on several factors, including the composition of your experimental medium, the downstream applications, and the compatibility of the quencher with your assay.
-
Sodium bisulfite is a strong reducing agent and is broadly effective. However, it may interfere with certain redox-sensitive assays.
-
Thiol-based quenchers are highly effective and specific but may not be suitable for experiments where the presence of additional thiols could interfere.
-
UV degradation is a non-invasive method that does not introduce additional chemical reagents. However, it may not be suitable for light-sensitive samples, and the degradation byproducts should be considered.
Troubleshooting Guides
Issue 1: Unexpected Inhibition or Enhancement of Enzyme Activity
-
Possible Cause: Residual active DCMIT in your sample is interfering with your enzyme. Isothiazolinones are known to inhibit dehydrogenase enzymes and can react with cysteine residues in a wide range of proteins.[1]
-
Troubleshooting Steps:
-
Verify Quenching Efficiency: Ensure that your quenching protocol is sufficient to neutralize the concentration of DCMIT present in your sample. You may need to optimize the quencher concentration, reaction time, or temperature.
-
Select an Alternative Quenching Method: If you suspect your current quenching agent is interfering with the assay, consider switching to a different method (e.g., from a thiol-based quencher to sodium bisulfite or UV degradation).
-
Perform a Quencher Control: Run a control experiment with the quenching agent alone (at the same concentration used in your quenched sample) to determine if it has any intrinsic effect on your enzyme's activity.
-
Increase Quencher Stoichiometry: For thiol-based quenching, a molar ratio of at least 2:1 (thiol:DCMIT) is recommended to ensure effective neutralization.[3]
-
Issue 2: Inconsistent or Non-Reproducible Assay Results
-
Possible Cause: Incomplete or variable quenching of DCMIT across your samples. The stability of isothiazolinones is pH-dependent, with faster degradation in alkaline solutions.[1] Inconsistent pH across samples can lead to variable quenching.
-
Troubleshooting Steps:
-
Standardize pH: Ensure that the pH of all samples is consistent before and during the quenching reaction. Isothiazolinones like CMIT are more stable in acidic media and degrade faster at higher pH.
-
Ensure Homogeneity: Thoroughly mix the quenching agent into the sample to ensure a uniform reaction.
-
Control Temperature: Perform the quenching reaction at a consistent and controlled temperature.
-
Monitor Degradation: If reproducibility issues persist, consider using an analytical technique like High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the DCMIT peak and confirm complete quenching.
-
Experimental Protocols
Protocol 1: Quenching DCMIT with Sodium Bisulfite
This protocol describes a general procedure for quenching DCMIT using sodium bisulfite. The optimal concentrations and incubation times may need to be determined empirically for your specific application.
Materials:
-
DCMIT-containing sample
-
Sodium bisulfite (NaHSO₃) solution (e.g., 10% w/v in water, freshly prepared)
-
pH meter
-
Vortex mixer
Procedure:
-
Determine DCMIT Concentration: If possible, determine the molar concentration of DCMIT in your sample.
-
Prepare Quenching Solution: Prepare a fresh solution of sodium bisulfite. A 10% (w/v) solution is a common starting point.
-
Adjust pH (Optional but Recommended): Adjust the pH of your sample to neutral or slightly alkaline (pH 7-8) to facilitate the degradation of the isothiazolinone.[1]
-
Add Quenching Agent: Add a molar excess of sodium bisulfite to your DCMIT-containing sample. A 2 to 5-fold molar excess is generally recommended.
-
Incubate: Mix the solution thoroughly and incubate at room temperature. An initial incubation time of 15-30 minutes is recommended. For complete quenching, a longer incubation of 1-2 hours may be necessary.
-
Verify Quenching (Optional): The completion of the quenching reaction can be verified by HPLC analysis, monitoring the disappearance of the DCMIT peak.
Reaction Principle: Sodium bisulfite acts as a nucleophile, attacking the electrophilic sulfur atom in the isothiazolinone ring. This leads to the opening of the ring and the formation of sulfonated, non-biocidal products.
Diagram of Sodium Bisulfite Quenching Workflow
Caption: Workflow for quenching DCMIT with sodium bisulfite.
Protocol 2: Quenching DCMIT with L-Cysteine
This protocol outlines the use of L-cysteine to quench DCMIT. The reaction mimics the biological inactivation mechanism.
Materials:
-
DCMIT-containing sample
-
L-cysteine solution (e.g., 100 mM in a suitable buffer, freshly prepared)
-
pH meter
-
Vortex mixer
Procedure:
-
Determine DCMIT Concentration: Calculate the molar concentration of DCMIT in your sample.
-
Prepare Quenching Solution: Prepare a fresh solution of L-cysteine. The solvent should be compatible with your experimental system.
-
Add Quenching Agent: Add L-cysteine to your sample to achieve a final molar ratio of at least 2:1 (L-cysteine:DCMIT). A higher excess (e.g., 5-10 fold) can ensure more rapid and complete quenching.
-
Incubate: Mix thoroughly and incubate at room temperature for at least 30 minutes. The reaction is typically rapid.
-
Proceed with Experiment: The quenched sample can now be used in your downstream application. Be mindful of the added L-cysteine and its potential effects on your system.
Reaction Principle: The thiol group (-SH) of L-cysteine acts as a potent nucleophile, attacking the N-S bond of the isothiazolinone ring. This results in the opening of the ring and the formation of a disulfide adduct between L-cysteine and the inactivated DCMIT molecule.[1]
Diagram of Thiol-Based Quenching Mechanism
Caption: Mechanism of DCMIT inactivation by thiol-containing reagents.
Protocol 3: UV Degradation of DCMIT
This protocol provides a general guideline for quenching DCMIT using UV irradiation. The effectiveness will depend on the UV source, sample matrix, and DCMIT concentration.
Materials:
-
DCMIT-containing sample in a UV-transparent vessel (e.g., quartz cuvette or thin-layer plate)
-
UV lamp (e.g., 254 nm germicidal lamp)
-
Stirring mechanism (if applicable)
Procedure:
-
Sample Preparation: Place the DCMIT-containing solution in a UV-transparent container. The path length of the light should be minimized for efficient degradation.
-
UV Irradiation: Expose the sample to a UV source. A common wavelength used for isothiazolinone degradation is 254 nm.[5]
-
Irradiation Time: The required irradiation time will vary. For related isothiazolinones like MIT, significant degradation is observed within minutes to hours, depending on the conditions.[6] It is advisable to perform a time-course experiment to determine the optimal exposure time for your setup.
-
Mixing: If the sample volume is large, ensure adequate mixing during irradiation to expose the entire solution to the UV light.
-
Post-Irradiation: After the determined irradiation time, the sample can be used in the experiment.
Degradation Principle: UV irradiation can induce cleavage of the bonds within the isothiazolinone ring, particularly the S-N bond, leading to a loss of biocidal activity.[1] The degradation can proceed through various pathways, including oxidation of the sulfur atom and ring fragmentation.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data for different quenching methods based on studies of DCMIT and related isothiazolinones.
Table 1: Thiol-Based Quenching Efficiency
| Quenching Agent | Isothiazolinone | Molar Ratio (Quencher:Isothiazolinone) | Efficacy | Reference |
| L-Cysteine | CMIT | ≥ 2:1 | Effective Neutralization | [3] |
| Glutathione | CMIT | ≥ 2:1 | Effective Neutralization | [3] |
Table 2: UV Degradation Kinetics of Isothiazolinones
| Isothiazolinone | UV Wavelength (nm) | Kinetic Model | Rate Constant (k) | Half-life | Reference |
| MIT | 254 | Pseudo-first-order | 0.037 min⁻¹ | ~18.7 min | [6] |
| CMIT | VUV/UV | - | - | Rapid degradation | [4] |
| OIT | Not specified | First-order | 0.026 h⁻¹ | 28 h | [1] |
Note: The data for CMIT, MIT, and OIT are provided as close analogs to DCMIT. The actual quenching kinetics for DCMIT may vary.
Concluding Remarks
The selection and proper implementation of a quenching method for this compound are crucial for obtaining reliable and reproducible experimental data. This guide provides a starting point for researchers to address common issues and implement effective quenching strategies. It is always recommended to validate the chosen quenching method within the context of your specific experimental system to ensure complete deactivation of DCMIT without introducing new artifacts.
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical reactivity of some isothiazolone biocides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of chloromethylisothiazolinone antimicrobial by Vacuum-Ultraviolet/Ultraviolet irradiation: Reactive species, degradation pathway and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
troubleshooting inconsistent results with 4,5-Dichloro-2-methyl-4-isothiazolin-3-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMIT).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent antimicrobial efficacy with our DCMIT solution. What are the potential causes?
Inconsistent results with DCMIT can stem from several factors related to its chemical stability. Isothiazolinones, in general, are susceptible to degradation under certain conditions. The primary factors include:
-
pH of the Medium: DCMIT is most stable in acidic environments. As the pH increases and becomes more alkaline, the rate of degradation significantly increases.[1][2][3]
-
Presence of Nucleophiles: The stability of DCMIT is compromised in the presence of nucleophiles such as metals (iron, in particular), amines, thiols, and sulfides.[1][4][5] These substances can cause the opening of the five-membered heterocyclic ring, leading to a loss of biocidal activity.[1][5]
-
Temperature: Higher temperatures can accelerate the degradation of DCMIT.[1]
-
Light Exposure: Photodegradation can occur, leading to a loss of efficacy.[6] It is advisable to store DCMIT solutions in the dark or in amber containers.
To troubleshoot, we recommend verifying the pH of your experimental medium and ensuring the absence of contaminating nucleophiles. If possible, conduct experiments under controlled temperature and lighting conditions.
Q2: Our DCMIT solution appears to be degrading over time, even when stored under recommended conditions. How can we assess its stability?
To assess the stability of your DCMIT solution, you can perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS). This will allow you to quantify the concentration of active DCMIT over time.
A stability study can be designed by incubating your DCMIT solution under different conditions (e.g., varying pH, temperature, or in the presence of suspected interfering substances) and measuring the DCMIT concentration at regular intervals.
Q3: We suspect that metal ion contamination in our water source might be affecting our results. How do metal ions impact DCMIT?
Metal ions, particularly iron (Fe), can significantly accelerate the degradation of isothiazolinones like DCMIT.[4][5] The presence of iron can lead to the chemical degradation of the active molecule.[4] Copper and stainless steel, however, have not been shown to enhance this degradation.[4] Interestingly, phosphates can inhibit the iron-dependent degradation of DCMIT.[4]
If you suspect metal ion contamination, it is recommended to use high-purity, deionized water for your experiments and to ensure that all glassware is thoroughly cleaned and free of metal residues.
Data Presentation
Table 1: Influence of pH on the Stability of a Related Isothiazolinone Biocide
The following table illustrates the effect of pH on the half-life of 5-chloro-2-methyl-4-isothiazolin-3-one (a closely related compound), demonstrating the increased rate of degradation in alkaline conditions.
| pH | Half-life (days) |
| 8.5 | 47 |
| 9.0 | 23 |
| 9.6 | 3.3 |
| 10.0 | 2 |
Data adapted from a study on Kathon™ biocides, which contain 5-chloro-2-methyl-4-isothiazolin-3-one.[2]
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC-MS/MS
This protocol provides a general framework for the quantitative analysis of DCMIT and other isothiazolinones. Optimization may be required for specific sample matrices.
1. Sample Preparation:
-
For liquid samples, dilute an appropriate volume with the initial mobile phase to fall within the calibration range.
-
Filter the diluted sample through a 0.22 µm filter before injection.[7]
2. HPLC-MS/MS Conditions:
-
Column: A suitable reversed-phase column, such as a NUCLEODUR π2, can be used.
-
Mobile Phase:
-
Eluent A: 0.1% formic acid in water
-
Eluent B: Methanol - acetonitrile (20:80, v/v)
-
-
Gradient:
-
0-0.5 min: 0% to 5.0% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: 95% to 0% B
-
3.1-5.0 min: Hold at 0% B
-
-
Flow Rate: 1.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Detection: Tandem Mass Spectrometry (MS/MS) with positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM).
This protocol is based on a method for the analysis of multiple isothiazolinones.[8]
Visualizations
Caption: Troubleshooting workflow for inconsistent DCMIT results.
Caption: Simplified degradation pathway of DCMIT.
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. the-effects-of-ph-on-the-degradation-of-isothiazolone-biocides - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Iron dependent degradation of an isothiazolone biocide (5-chloro-2-methyl-4-isothiazolin-3-one) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. santos.com [santos.com]
- 7. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of isothiazolinones by LC-MS/MS [chromaappdb.mn-net.com]
Technical Support Center: 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMIT) Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMIT). The information focuses on the impact of temperature on the efficacy of this biocide.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with DCMIT, particularly concerning temperature variations.
Issue 1: Reduced or Loss of Antimicrobial Efficacy at Elevated Temperatures
-
Question: My experiment shows a significant decrease in the efficacy of DCMIT when conducted at temperatures above room temperature. Is this expected?
-
Answer: Yes, this is an expected outcome. Isothiazolinone biocides, including DCMIT, are known to be sensitive to thermal conditions.[1] Elevated temperatures can lead to the degradation of the active ingredient, reducing its antimicrobial efficacy. The rate of degradation increases with rising temperature.[2][3]
Issue 2: Inconsistent Results in Temperature-Dependent Efficacy Studies
-
Question: I am observing high variability in the Minimum Inhibitory Concentration (MIC) values for DCMIT at the same elevated temperature across different experimental runs. What could be the cause?
-
Answer: Inconsistent results in temperature-dependent studies can stem from several factors:
-
pH Fluctuation: The stability of isothiazolinones is also highly pH-dependent. At alkaline pH, degradation is accelerated, and this effect is compounded by higher temperatures.[3][4] Ensure the pH of your medium is consistent and ideally in the acidic to neutral range for maximal stability.
-
Inaccurate Temperature Control: Small variations in incubator temperature can significantly impact the degradation rate. The rate of degradation can double with a 5-6°C increase in temperature in aqueous media at pH 8.5 and 9.6, respectively.[2] Calibrate and monitor your incubation equipment closely.
-
Presence of Nucleophiles: The presence of nucleophiles such as amines, thiols, or metal ions in your experimental system can react with and inactivate the isothiazolinone ring structure.[1]
-
Issue 3: Complete Inactivation of DCMIT in Long-Term Experiments at High Temperatures
-
Question: After several days of incubation at 60°C, my DCMIT solution appears to be completely inactive. Is there a point of no return for thermal degradation?
-
Answer: Yes, prolonged exposure to high temperatures can lead to the complete deactivation of the biocide.[3] For instance, a related isothiazolinone mixture (CMIT/MIT) was found to be completely deactivated in four days at 60°C.[3]
Frequently Asked Questions (FAQs)
General Efficacy and Stability
-
Q1: What is the optimal temperature range for maintaining the efficacy of DCMIT?
-
A1: DCMIT is most stable at or below room temperature (around 24°C or 75°F).[3] Its stability decreases as the temperature rises.
-
-
Q2: How does pH influence the temperature-dependent efficacy of DCMIT?
Experimental Design
-
Q3: I need to conduct an experiment with DCMIT at 40°C. How can I minimize degradation and ensure reliable results?
-
A3: To minimize degradation at 40°C, consider the following:
-
Keep the experimental duration as short as possible.
-
Prepare fresh DCMIT solutions immediately before use.
-
Strictly control the pH of the medium, keeping it in the acidic to neutral range.
-
Ensure the experimental medium is free from interfering nucleophilic substances.
-
-
-
Q4: Can I pre-heat my DCMIT stock solution to the experimental temperature?
-
A4: It is not recommended to pre-heat the stock solution for extended periods. The thermal degradation process is time-dependent. It is best to add the ambient-temperature stock solution to the pre-heated experimental medium at the final concentration just before introducing the microorganisms.
-
Quantitative Data on Isothiazolinone Degradation
The following tables summarize the available quantitative data on the degradation of isothiazolinone biocides, which can be used as a proxy for understanding the behavior of DCMIT.
Table 1: Half-Life of Isothiazolinones in Aqueous Media at Different Temperatures and pH
| Temperature | pH | Half-Life | Reference |
| Room Temperature | 8.5 | 46 days | [2] |
| 40°C | Not Specified | 12.2 days | [2] |
| 60°C | Not Specified | 1.6 days | [2] |
| 60°C | 9.6 | < 2 hours | [2] |
Table 2: Half-Life of DCOIT (a related isothiazolinone) at Different Temperatures
| Temperature | Half-Life |
| 4°C | > 64 days |
| 25°C | 27.9 days |
| 40°C | 4.5 days |
Data for DCOIT is provided as a reference for a related isothiazolinone compound.
Experimental Protocols
Protocol: Determining the Minimum Inhibitory Concentration (MIC) of DCMIT at Different Temperatures
This protocol outlines the broth microdilution method for assessing the temperature-dependent efficacy of DCMIT.
-
Preparation of DCMIT Stock Solution:
-
Prepare a concentrated stock solution of DCMIT in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) that is compatible with your test organism.
-
Ensure the final concentration of the solvent in the experimental wells does not affect microbial growth.
-
-
Preparation of Microbial Inoculum:
-
Culture the test microorganism (bacteria or fungi) in an appropriate growth medium to the mid-logarithmic phase.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Dilute the adjusted culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the DCMIT stock solution in the appropriate growth medium.
-
The final volume in each well should be 100 µL.
-
Include a positive control (medium with inoculum, no DCMIT) and a negative control (medium only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well (except the negative control).
-
Seal the plates to prevent evaporation, especially at higher temperatures.
-
Incubate the plates at the desired temperatures (e.g., 25°C, 37°C, 40°C) for the appropriate duration (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
-
Determination of MIC:
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of DCMIT that completely inhibits microbial growth (no turbidity).
-
Alternatively, the optical density (OD) can be measured using a microplate reader.
-
Visualizations
Caption: Workflow for MIC Determination of DCMIT.
Caption: Troubleshooting Decision Tree for DCMIT Efficacy Issues.
References
minimizing off-target effects of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one in cell culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing off-target effects of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMIT) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of DCMIT?
A1: DCMIT, like other isothiazolinones, primarily functions as a biocide by targeting thiol groups in proteins. This leads to the disruption of essential metabolic pathways, including cellular respiration and energy generation, ultimately resulting in cell death.[1] The key steps involve rapid inhibition of growth and metabolism, followed by irreversible cell damage.
Q2: What are the potential off-target effects of DCMIT in mammalian cell culture?
A2: While primarily used as a biocide, DCMIT can exhibit off-target effects in mammalian cells, especially at concentrations higher than required for its intended use. These can include:
-
Cytotoxicity: Unintended cell death in the experimental cell line.
-
Modulation of Signaling Pathways: Isothiazolinones have been shown to interact with cellular signaling cascades. A related compound, 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT), has been found to have a high affinity for G protein alpha subunits (Gα), suggesting a potential for DCMIT to interfere with G protein-coupled receptor (GPCR) signaling.[2][3][4]
-
Induction of Stress Responses: Exposure to cytotoxic compounds can trigger cellular stress pathways, such as the activation of stress-activated protein kinases (SAPKs) like JNK and p38.[5]
Q3: How do I determine the optimal concentration of DCMIT for my experiment?
A3: The optimal concentration should be effective for its intended purpose (e.g., as a selection agent or to study a specific on-target effect) while minimizing off-target cytotoxicity and pathway modulation. A general approach involves:
-
Literature Review: Search for published studies that have used DCMIT or similar isothiazolinones in your cell line or a related one to find a starting concentration range.
-
Dose-Response Curve: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your specific cell line. This will help you identify the concentration at which significant cell death occurs.[6][7]
-
Functional Assays: Test a range of concentrations below the cytotoxic threshold for the desired on-target effect. The lowest concentration that achieves the desired outcome should be used for subsequent experiments.
Q4: Can solvent choice influence the off-target effects of DCMIT?
A4: Yes, the solvent used to dissolve and dilute DCMIT can impact its activity and the cellular response. It is crucial to use a solvent that is compatible with your cell culture system and has minimal toxicity at the final working concentration. Dimethyl sulfoxide (DMSO) is a common solvent, but its concentration should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.[8][9] Always include a vehicle control (cells treated with the solvent alone at the same final concentration) in your experiments to account for any solvent-related effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background cytotoxicity in control wells | 1. Solvent toxicity. 2. Contamination of cell culture. 3. Suboptimal cell health. | 1. Reduce the final concentration of the solvent (e.g., DMSO to <0.1%). Run a solvent-only toxicity curve. 2. Regularly test for mycoplasma and other contaminants. Ensure aseptic technique. 3. Use cells with a low passage number and ensure they are in the logarithmic growth phase. |
| Inconsistent results between experiments | 1. Variation in cell seeding density. 2. Inconsistent DCMIT concentration. 3. Fluctuation in incubation time. | 1. Optimize and standardize cell seeding density for all experiments. 2. Prepare fresh dilutions of DCMIT from a concentrated stock for each experiment. 3. Standardize the duration of DCMIT exposure across all experiments. |
| Observed phenotype does not match expected on-target effect | 1. Off-target effects are dominating the cellular response. 2. The concentration of DCMIT is too high. | 1. Perform a titration of DCMIT to find the lowest effective concentration. 2. Use orthogonal approaches to validate the on-target effect, such as using a different compound with the same target or genetic knockdown/knockout of the target. |
| High variability in plate-based assays | 1. Edge effects in multi-well plates. 2. Uneven cell distribution. | 1. Avoid using the outer wells of the plate for experimental samples. Fill them with media or PBS to maintain humidity. 2. Ensure a single-cell suspension before seeding and use a consistent seeding technique. |
Experimental Protocols
Protocol 1: Determination of DCMIT Cytotoxicity (IC50) using a Cell Viability Assay
Objective: To determine the concentration of DCMIT that inhibits 50% of cell viability in a specific cell line.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
DCMIT stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of DCMIT in complete medium. A common starting range is from 100 µM down to 0.01 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest DCMIT concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the diluted DCMIT or control solutions.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement:
-
Follow the manufacturer's protocol for your chosen cell viability reagent.
-
For example, for a luminescent assay, add the reagent to each well, incubate for a short period, and then read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of the DCMIT concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Assessing Off-Target Effects on G-Protein Signaling
Objective: To evaluate the potential off-target effects of DCMIT on G-protein coupled receptor (GPCR) signaling.
Materials:
-
A cell line with a well-characterized GPCR signaling pathway (e.g., HEK293 cells expressing a specific GPCR).
-
DCMIT
-
A known agonist for the GPCR of interest.
-
cAMP or Calcium flux assay kit.
-
Plate reader.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate as described in Protocol 1.
-
Pre-treat the cells with a non-toxic concentration of DCMIT (determined from Protocol 1, e.g., at or below the IC10) for a defined period (e.g., 1-2 hours). Include vehicle-treated control wells.
-
-
GPCR Stimulation:
-
Stimulate the cells with a known agonist for the GPCR of interest at its EC50 concentration. Include an unstimulated control.
-
-
Signal Detection:
-
Measure the downstream signaling output using an appropriate assay kit. For Gs-coupled receptors, measure cAMP levels. For Gq-coupled receptors, measure intracellular calcium flux.
-
-
Data Analysis:
-
Compare the agonist-induced signal in DCMIT-treated cells to the vehicle-treated cells. A significant reduction in the agonist response in the presence of DCMIT would suggest an off-target effect on the GPCR signaling pathway.
-
Visualizations
Caption: Workflow for determining optimal DCMIT concentration.
Caption: DCMIT's potential interference with GPCR signaling.
References
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPCR-Gα13 Involvement in Mitochondrial Function, Oxidative Stress, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting G protein signaling and disease | Biochemistry & Cell Biology [bumc.bu.edu]
- 4. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cadmium-induced Activation of Stress Signaling Pathways, Disruption of Ubiquitin-dependent Protein Degradation and Apoptosis in Primary Rat Sertoli Cell-Gonocyte Cocultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Use Inhibitors [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Antimicrobial Efficacy of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one and Alternative Biocides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of chlorinated isothiazolinones, focusing on the widely studied 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), a close structural analog of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMIT). The performance of CMIT is compared against other common antimicrobial agents, supported by experimental data on their minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC).
Mechanism of Action: Isothiazolinones
Isothiazolinone biocides, including CMIT and DCMIT, exert their antimicrobial effect through a potent and rapid mechanism. The core of their activity lies in an active sulfur moiety within the isothiazolinone ring.[1][2] This active sulfur atom acts as an electrophile, readily reacting with and oxidizing thiol-containing residues, such as the amino acid cysteine, which are critical components of essential microbial enzymes and proteins.[1][2] This interaction disrupts key metabolic pathways like cellular respiration, leading to a swift inhibition of growth and, ultimately, cell death.[1] This broad-spectrum mechanism is effective against both gram-positive and gram-negative bacteria, as well as fungi and yeast.[2] The addition of chlorine to the isothiazolinone ring, as seen in CMIT and DCMIT, is known to increase its microbial efficacy.[3]
Comparative Analysis of Antimicrobial Activity
The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the agent that prevents the visible in vitro growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
The following tables summarize the available MIC and MBC data for CMIT and a selection of alternative biocides against various microorganisms.
Table 1: Antimicrobial Activity of Isothiazolinones
| Microorganism | Antimicrobial Agent | MIC (mg/L or ppm) | MBC (mg/L or ppm) |
| Escherichia coli K-12 | 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT) | 1.6 | Not Reported |
| Staphylococcus aureus (MSSA) | Methylisothiazolinone (MIT) | 280 µM (~32.2 mg/L) | Not Reported |
| Staphylococcus aureus (VRSA) | Methylisothiazolinone (MIT) | 280 µM (~32.2 mg/L) | Not Reported |
| Soil Bacteria (e.g., Pseudomonas putida) | Methylisothiazolinone (MIT) | 3.9 - 15.6 | Not Reported |
Note: Data for the specific this compound (DCMIT) is limited in publicly available literature. Data for the structurally similar and widely used 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and the parent compound Methylisothiazolinone (MIT) are presented as representatives of the isothiazolinone class.[1][4][5]
Table 2: Antimicrobial Activity of Alternative Biocides
| Microorganism | Antimicrobial Agent | MIC (mg/L or ppm) | MBC (mg/L or ppm) |
| Cronobacter sakazakii | Benzalkonium Chloride | 15 | Not Reported |
| Yersinia enterocolitica | Benzalkonium Chloride | 20 | Not Reported |
| Escherichia coli | Benzalkonium Chloride | ~12 | Not Reported |
| Enterococcus faecium | Peracetic Acid | 70 - 120 | 80 - 150 |
| Non-typhoidal Salmonella | Peracetic Acid | 50 - 70 | 60 - 100 |
| Cronobacter sakazakii | Peracetic Acid | 1,200 | Not Reported |
| Yersinia enterocolitica | Peracetic Acid | 1,275 | Not Reported |
| Gram-positive bacteria (various) | Peracetic Acid | 2 | 2 - 8 |
| Gram-negative bacteria (various) | Peracetic Acid | 4 | Not Reported |
| Various Bacteria | Glutaraldehyde | 3,750 | ≥ 3,750 |
Note: MIC and MBC values can vary based on the specific strain, testing methodology, and experimental conditions.[6][7][8][9][10]
Visualizing Experimental Workflows
The determination of MIC and MBC values is a foundational step in assessing antimicrobial efficacy. The logical flow of this process is depicted below.
Caption: Workflow for determining Minimum Inhibitory (MIC) and Bactericidal (MBC) Concentrations.
Experimental Protocols
Detailed and standardized protocols are critical for reproducible and comparable results. Below are the methodologies for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test microorganism (e.g., E. coli, S. aureus)
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Antimicrobial stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Spectrophotometer or Densitometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Inoculum Preparation: Aseptically pick several colonies of the test microorganism from an agar plate and suspend in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is the standardized inoculum.
-
Serial Dilution:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the antimicrobial stock solution to the first well, creating a 1:2 dilution.
-
Mix the contents of the first well and transfer 100 µL to the second well. Continue this two-fold serial dilution across the plate, discarding the final 100 µL from the last well.
-
Designate wells for a positive control (MHB + inoculum, no antimicrobial) and a negative control (MHB only).
-
-
Inoculation: Dilute the standardized inoculum in MHB so that when 10 µL is added to each well, the final concentration is approximately 5 x 10⁵ CFU/mL. Add 10 µL of this diluted inoculum to each well (except the negative control).
-
Incubation: Cover the plate and incubate at 35 ± 1°C for 18-24 hours under aerobic conditions.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).
Minimum Bactericidal Concentration (MBC) Assay
This protocol is performed after the MIC is determined and establishes the lowest concentration of an antimicrobial agent that kills the test organism.
Materials:
-
Results from the MIC assay
-
Sterile Tryptic Soy Agar (TSA) plates or other appropriate solid medium
-
Sterile pipettes or loops
-
Incubator
Procedure:
-
Subculturing: Following the MIC reading, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Aseptically take a 10 µL aliquot from each of these clear wells and plate it onto a separate, clearly labeled agar plate. Spread the aliquot evenly across the surface.
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or negligible colony growth on the agar plate).
Caption: Simplified signaling pathway for the antimicrobial action of isothiazolinones.
References
- 1. 5-Chloro-2-methyl-4-isothiazolin-3-one | 26172-55-4 | Benchchem [benchchem.com]
- 2. Methylchloroisothiazolinone - Wikipedia [en.wikipedia.org]
- 3. chemview.epa.gov [chemview.epa.gov]
- 4. Isothiazolone–Nitroxide Hybrids with Activity against Antibiotic-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro study of the ecotoxicological risk of methylisothiazolinone and chloroxylenol towards soil bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Peracetic Acid and Acidic pH Tolerance of Antibiotic-Resistant Non-Typhoidal Salmonella and Enterococcus faecium from Diverse Epidemiological and Genetic Backgrounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of low doses of biocides on the antimicrobial resistance and the biofilms of Cronobacter sakazakii and Yersinia enterocolitica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [In vitro antimicrobial activity of glutaraldehyde plus O-phenylphenol association (ratio 2:1)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Subminimal Inhibitory Concentrations of the Disinfectant Benzalkonium Chloride Select for a Tolerant Subpopulation of Escherichia coli with Inheritable Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Quantitative Analysis of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one's Biocidal Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biocidal performance of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMIT), also known as DCOIT, against other common industrial biocides. The information is supported by experimental data to assist in the evaluation and selection of appropriate antimicrobial agents for various applications.
Executive Summary
This compound is a potent, broad-spectrum biocide effective against a wide range of microorganisms, including bacteria and fungi.[1] Its primary mechanism of action involves a two-step process: rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage leading to cell death. This guide presents a quantitative comparison of DCMIT's efficacy, primarily through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, alongside other alternatives such as bronopol, DBNPA, and glutaraldehyde.
Comparative Biocidal Efficacy
The effectiveness of a biocide is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism, and its Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death. Lower MIC and MBC values indicate higher biocidal efficacy.
Antifungal Efficacy
DCMIT demonstrates significant efficacy against a variety of mold and wood-decay fungi. The following table summarizes the MIC values of DCMIT and other common biocides against selected fungal species.
| Biocide | Alternaria alternata (ppm) | Aspergillus niger (ppm) | Penicillium citrinum (ppm) | Chaetomium globosum (ppm) | Gloeophyllum trabeum (ppm) | Trametes versicolor (ppm) |
| DCMIT | 2.1 | 2.1 | 1.1 | 1.1 | 1.1 | 1.1 |
| CMIT/MIT | 0.8 | 0.8 | 0.8 | 0.8 | 0.8 | 0.8 |
| CLT | 4.0 | 4.0 | 4.0 | 4.0 | 4.0 | 4.0 |
| FPM | ≥ 74 | ≥ 74 | ≥ 74 | ≥ 74 | ≥ 74 | ≥ 74 |
| IPBC | 12 | 12 | 12 | 12 | 12 | 12 |
| OIT | 0.8 | 0.8 | 0.8 | 0.8 | 0.8 | 0.8 |
| PPZ | ≥ 78 | ≥ 78 | ≥ 78 | ≥ 78 | ≥ 78 | ≥ 78 |
Data sourced from a study on the antimicrobial activity of organic wood preservatives against bio-deterioration fungi.
Antibacterial Efficacy
| Biocide | Organism | MIC (mg/L) | MBC (mg/L) |
| Bronopol | E. coli | 20-40 | 20-300 |
| Bronopol | S. aureus | 20-40 | 20-300 |
| Bronopol | P. aeruginosa | 20-40 | 20-300 |
| DBNPA | E. coli | 25-200 | 25-800 |
| DBNPA | S. aureus | 25-200 | 25-800 |
| DBNPA | P. aeruginosa | 25-200 | 25-800 |
| Glutaraldehyde | E. coli | ≥ 5,000 | - |
| Glutaraldehyde | S. aureus | ≥ 5,000 | - |
| Glutaraldehyde | P. aeruginosa | ≥ 5,000 | - |
| Quaternary Ammonium Compounds (BAC) | E. coli | 4 | 4 |
| Quaternary Ammonium Compounds (DDAC) | E. coli | 4 | 4 |
| Quaternary Ammonium Compounds (BAC) | S. aureus | 2 | 4 |
| Quaternary Ammonium Compounds (DDAC) | S. aureus | 2 | 4 |
Note: This table is a compilation from multiple sources and direct comparison should be made with caution due to potential variations in testing methodologies.[1][2][3]
Mechanism of Action: A Two-Step Process
The biocidal activity of isothiazolinones, including DCMIT, is characterized by a distinct two-step mechanism targeting microbial cells.
Caption: The two-step biocidal mechanism of DCMIT.
This dual-action mechanism, which rapidly halts critical cellular functions and subsequently causes lethal, irreversible damage, contributes to its broad-spectrum efficacy and makes it difficult for microorganisms to develop resistance.
Experimental Protocols
The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of biocides.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
References
A Comparative Guide to the Potential Cross-Reactivity of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMIT) in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMIT) and its potential for cross-reactivity in immunoassays. Due to a lack of direct experimental data on DCMIT's immunoassay interference, this document focuses on a predictive assessment based on its chemical properties and the known reactivity of the isothiazolinone class of compounds. Furthermore, detailed experimental protocols are provided to enable researchers to evaluate the cross-reactivity of DCMIT and other preservatives within their specific assay systems.
Introduction to Preservatives in Immunoassays
Immunoassay reagents are susceptible to microbial degradation, which can compromise their integrity and lead to unreliable results. Preservatives are therefore essential components of many commercial and in-house immunoassay buffers and reagent solutions. However, the ideal preservative should be inert with respect to the assay components and should not interfere with the antibody-antigen binding or the signal generation system.
Comparison of DCMIT with Common Immunoassay Preservatives
This compound (DCMIT) is a potent biocide belonging to the isothiazolinone family. Its antimicrobial action stems from its ability to react with and inactivate key cellular enzymes. This high reactivity, however, also presents a potential for unintended interactions with immunoassay components. The following table compares the chemical properties of DCMIT with other preservatives commonly used in immunoassays.
| Preservative | Chemical Structure | Molecular Weight ( g/mol ) | Mechanism of Action / Potential for Interference |
| This compound (DCMIT) | C₄H₃Cl₂NOS | 184.04 | Acts as an electrophile, reacting with thiol groups on proteins. This can lead to covalent modification of antibodies and enzymes, potentially altering their structure and function. |
| Sodium Azide (NaN₃) | NaN₃ | 65.01 | Inhibits cytochrome oxidase. Can inhibit horseradish peroxidase (HRP) activity, a common enzyme conjugate in ELISAs.[1][2][3] |
| ProClin™ (contains CMIT/MIT) | Mixture | Variable | Isothiazolinone-based; similar mechanism to DCMIT, involving reaction with thiol groups. Potential for protein modification. |
| Thimerosal | C₉H₉HgNaO₂S | 404.81 | Organomercurial compound that interacts with thiol groups. Its use has declined due to safety concerns.[4][5][6][7] |
| Gentamicin | C₂₁H₄₃N₅O₇ | 477.60 | Aminoglycoside antibiotic that inhibits protein synthesis in bacteria. Generally considered to have low interference potential in immunoassays, though some instances have been reported.[8][9][10][11] |
Potential Mechanisms of DCMIT Interference in Immunoassays
The isothiazolinone ring in DCMIT is an electrophilic structure that can readily react with nucleophiles, particularly the thiol groups of cysteine residues in proteins. This can lead to several potential mechanisms of interference in an immunoassay:
-
Covalent Modification of Antibodies: DCMIT could covalently bind to cysteine residues in the antibody structure. This modification could occur in the antigen-binding site (Fab region), directly hindering antigen binding, or in other regions, potentially inducing conformational changes that indirectly affect binding affinity.
-
Inactivation of Enzyme Conjugates: Enzyme conjugates, such as Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP), are essential for signal generation in many immunoassays. These enzymes are proteins that can also be targeted by DCMIT, leading to their inactivation and a reduction in the assay signal.
-
Interference with Analyte: If the analyte itself is a protein with accessible thiol groups, DCMIT could potentially modify it, which might affect its recognition by the assay antibodies.
Caption: Potential mechanisms of DCMIT interference in immunoassays.
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the effect of DCMIT on a specific immunoassay, a validation study is essential. Below are detailed protocols for testing interference in two common immunoassay formats: a sandwich ELISA and a competitive ELISA.
Protocol 1: Assessing DCMIT Interference in a Sandwich ELISA
This protocol is designed to determine if DCMIT affects the detection of an analyte in a sandwich ELISA format.
Caption: Experimental workflow for sandwich ELISA interference testing.
Materials:
-
96-well microplate
-
Capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Analyte standard
-
Detection antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
DCMIT stock solution
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with the capture antibody at its optimal concentration in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Preparation:
-
Prepare a serial dilution of the analyte standard in assay diluent.
-
Prepare a set of analyte samples at a mid-range concentration.
-
Create a dilution series of DCMIT (e.g., 0.001%, 0.01%, 0.1%, 1%) in the assay diluent.
-
Spike the mid-range analyte samples with each concentration of DCMIT. Include a control sample with no DCMIT.
-
-
Sample Incubation: Add 100 µL of the standards and DCMIT-spiked samples to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody at its optimal concentration. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Enzyme Conjugate Incubation: Add Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add TMB substrate and incubate in the dark until color develops.
-
Stop Reaction: Add stop solution.
-
Data Acquisition: Read the absorbance at 450 nm.
Data Analysis:
-
Generate a standard curve from the analyte standards.
-
Calculate the concentration of the analyte in the DCMIT-spiked and control samples.
-
Compare the measured analyte concentrations in the DCMIT-spiked samples to the control. A significant deviation indicates interference.
Protocol 2: Assessing DCMIT Interference in a Competitive ELISA
This protocol is designed to determine if DCMIT interferes with the competitive binding in a competitive ELISA format.
Caption: Experimental workflow for competitive ELISA interference testing.
Materials:
-
96-well microplate
-
Antigen for coating
-
Blocking buffer
-
Analyte standard
-
Primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Wash buffer
-
DCMIT stock solution
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with the antigen at its optimal concentration. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Antibody Preparation:
-
Prepare a serial dilution of the analyte standard.
-
Prepare a set of analyte samples at a mid-range concentration.
-
Create a dilution series of DCMIT.
-
Spike the mid-range analyte samples with each concentration of DCMIT.
-
In a separate plate or tubes, pre-incubate the standards and DCMIT-spiked samples with the primary antibody for 1 hour at room temperature.
-
-
Competitive Binding: Transfer 100 µL of the pre-incubated mixtures to the antigen-coated plate. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add TMB substrate and incubate.
-
Stop Reaction: Add stop solution.
-
Data Acquisition: Read the absorbance at 450 nm.
Data Analysis:
-
Generate a standard curve (note that in a competitive ELISA, the signal is inversely proportional to the analyte concentration).
-
Calculate the concentration of the analyte in the DCMIT-spiked and control samples.
-
Compare the measured concentrations. A significant difference suggests interference.
Summary and Recommendations
While this compound is an effective biocide, its reactive nature presents a potential risk of interference in immunoassays. The primary concern is the covalent modification of key protein components such as antibodies and enzyme conjugates. Researchers using or considering the use of DCMIT as a preservative in their immunoassay reagents should perform thorough validation studies to rule out any potential cross-reactivity. The provided experimental protocols offer a framework for conducting such investigations. If interference is detected, alternative preservatives with a lower potential for protein modification should be considered.
References
- 1. Role of sodium azide in reducing nonspecific color development in enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. Sodium azide removal protocol | Abcam [abcam.com]
- 4. Fact Checked: Extensive Research Shows Thimerosal is Safe [aap.org]
- 5. Thimerosal and Vaccines | Vaccine Safety | CDC [archive.cdc.gov]
- 6. Reactions to thimerosal in hepatitis B vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Timeline of Thimerosal in Vaccines | Vaccine Safety | CDC [archive.cdc.gov]
- 8. Interference with gentamicin assays by gallium-67 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. Effects of Radiopharmaceuticals on Radioenzymatic Assays of Aminoglycoside Antibiotics: Interference by Gallium-67 and Its Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors Affecting Gentamicin Assay - PMC [pmc.ncbi.nlm.nih.gov]
comparing the cytotoxicity of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one on different cell lines
A comprehensive comparison of the cytotoxic effects of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMIT) across different cell lines is limited by the scarcity of publicly available data. However, by examining the cytotoxicity of structurally similar and commercially significant isothiazolinones, we can provide valuable context for researchers, scientists, and drug development professionals. This guide synthesizes available data on related compounds to offer insights into the potential cytotoxic profile of this class of biocides.
Executive Summary
Comparative Cytotoxicity Data
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for various isothiazolinone compounds on different cell lines. It is crucial to note the specific compound and experimental conditions when interpreting these data.
| Compound | Cell Line | Assay | Exposure Time | IC50 |
| CMIT/MIT (3:1 mixture) | MLE-12 (mouse alveolar epithelial cells) | MTT Assay | 24 hours | Not specified, but proliferation significantly decreased at concentrations of 0-50 µM[1] |
| CMIT | Rat Alveolar Macrophages | Zymosan-induced chemiluminescence | Not specified | 0.002-0.004 mM |
| CMIT/MIT (3:1 mixture) | bEND.3 (murine brain microvascular endothelial cells) | Not specified | Not specified | Disrupted cellular redox homeostasis and energy metabolism |
| Isothiazolinone derivatives | HepG2 (human hepatoblastoma) | Not specified | Not specified | Half-lethal concentration of 130 µM reported for "derivatives of isothiazol-3-one" |
| DCOIT | bEND.3 (murine brain endothelial cells) | Not specified | Not specified | Altered cellular metabolism, increased ROS, and decreased mitochondrial membrane potential |
Note: The absence of specific IC50 values for DCMIT in the public domain highlights a significant data gap. Researchers are encouraged to perform their own dose-response studies to determine the specific cytotoxicity of this compound on their cell lines of interest.
Experimental Protocols
The following is a generalized protocol for determining the cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and proliferate for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., DCMIT) in the appropriate cell culture medium. Remove the existing medium from the wells and replace it with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate the plate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Signaling Pathways in Isothiazolinone-Induced Cell Death
The cytotoxic effects of isothiazolinones are believed to be mediated through multiple mechanisms, primarily involving oxidative stress and the disruption of critical cellular functions, which can lead to apoptosis (programmed cell death).
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the IC50 value of a compound using the MTT assay.
General Apoptotic Signaling Pathway Induced by Isothiazolinones
Isothiazolinones can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism is the generation of reactive oxygen species (ROS), which leads to cellular damage and triggers the apoptotic cascade.
Caption: Generalized signaling pathway for isothiazolinone-induced apoptosis.
References
Comparative Efficacy and Toxicological Profile of 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) and Alternative Biocides
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) in comparison to other isothiazolinone biocides. This guide provides supporting experimental data, detailed methodologies, and visualizations of molecular mechanisms.
Disclaimer: The information provided in this guide is intended for a scientific audience and is based on publicly available peer-reviewed research. The compound "4,5-Dichloro-2-methyl-4-isothiazolin-3-one" specified in the query is not commonly found in the scientific literature. This guide focuses on the closely related and extensively studied biocide, 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT), assuming a likely misidentification in the original query.
Introduction to Isothiazolinone Biocides
Isothiazolinones are a class of heterocyclic organic compounds widely used as broad-spectrum biocides in various industrial and commercial applications. Their efficacy against bacteria, fungi, and algae makes them valuable preservatives in products such as paints, adhesives, water treatment systems, and personal care products. The antimicrobial activity of isothiazolinones is primarily attributed to their ability to rapidly inhibit microbial growth and metabolism through the disruption of critical enzymatic pathways.
This guide provides a comparative analysis of 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) against other commonly used isothiazolinone biocides:
-
1,2-benzisothiazolin-3-one (BIT)
-
2-n-octyl-4-isothiazolin-3-one (OIT)
-
A 3:1 mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT)
The comparison focuses on their antimicrobial efficacy, as determined by Minimum Inhibitory Concentration (MIC), and their cytotoxic effects on mammalian cell lines, measured by the half-maximal inhibitory concentration (IC50).
Data Presentation: Comparative Performance
Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a biocide that prevents the visible growth of a microorganism.[1][2][3] Lower MIC values indicate higher antimicrobial potency. The following table summarizes the MIC values of DCOIT and alternative isothiazolinones against a range of fungi and bacteria.
| Microorganism | DCOIT (ppm) | CMIT/MIT (ppm) | OIT (ppm) | BIT (ppm) |
| Fungi | ||||
| Alternaria alternata | 0.3 | 0.5 | 0.8 | - |
| Aspergillus niger | 0.3 | 0.5 | 0.8 | - |
| Aureobasidium pullulans | 4.0 | 0.8 | 0.8 | - |
| Chaetomium globosum | 0.3 | 0.5 | 0.8 | - |
| Cladosporium cladosporioides | 0.3 | 0.5 | 0.8 | - |
| Coniophora puteana | 0.5 | 1.0 | 0.8 | - |
| Gloeophyllum trabeum | 0.3 | 0.5 | 0.8 | - |
| Penicillium citrinum | 0.8 | 1.2 | 1.4 | - |
| Postia placenta | 0.3 | 0.7 | 0.8 | - |
| Trametes versicolor | 0.4 | 1.0 | 0.9 | - |
| Trichoderma viride | 1.2 | 2.4 | 1.4 | - |
| Bacteria | ||||
| Lysinibacillus sphaericus | - | 1 | - | - |
| Acinetobacter lwoffii | - | 1 | - | - |
| Stenotrophomonas salmoneum | - | 1 | - | - |
Data for fungi were obtained from a study using the Spiral Gradient Endpoint (SGE) method.[4][5] Data for bacteria are for CMIT only.[6]
Cytotoxicity: Half-Maximal Inhibitory Concentration (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a biocide required to inhibit the viability of cultured mammalian cells by 50%. Lower IC50 values indicate higher cytotoxicity.
| Cell Line | DCOIT (µM) | OIT (µM) | MCI (in CMIT/MIT) (µM) | MI (in CMIT/MIT) (µM) |
| HepG2 (Human Liver Carcinoma) | 11 | 15 | 10 | 1200 |
Data derived from a study on glutathione reductase inhibition and cytotoxicity in HepG2 cells.[7][8] Note: MCI (5-chloro-2-methyl-4-isothiazolin-3-one) is the chlorinated component of the CMIT/MIT mixture.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standard procedure for determining the MIC of antimicrobial agents.[9][10]
-
Preparation of Biocide Stock Solutions: Dissolve the isothiazolinone biocides in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create high-concentration stock solutions.
-
Serial Dilutions: Perform serial two-fold dilutions of the biocide stock solutions in a 96-well microtiter plate containing a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This creates a range of biocide concentrations.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture. The final concentration in each well should be approximately 5 x 10^5 colony-forming units (CFU)/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without biocide) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria and fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
-
Reading Results: The MIC is determined as the lowest concentration of the biocide at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Determination of Cytotoxicity (IC50) by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13][14][15]
-
Cell Seeding: Seed mammalian cells (e.g., HepG2, HeLa, Vero) into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the isothiazolinone biocides in cell culture medium and add them to the wells containing the cells. Include a vehicle control (medium with the solvent used to dissolve the biocides).
-
Incubation: Incubate the cells with the compounds for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the log of the biocide concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action and Signaling Pathways
General Mechanism: Thiol-Mediated Enzyme Inhibition
The primary antimicrobial mechanism of isothiazolinones involves the electrophilic attack of the sulfur atom in the isothiazolinone ring on nucleophilic thiol groups (-SH) present in proteins and other essential molecules within the microbial cell. This leads to the formation of disulfide bonds and subsequent inactivation of critical enzymes involved in metabolism and respiration, ultimately resulting in cell death.
Caption: General mechanism of isothiazolinone biocides via thiol-mediated enzyme inhibition.
DCOIT-Specific Mechanism: G Protein-Coupled Receptor (GPCR) Signaling
Recent research suggests that the diverse toxic effects of DCOIT may be initiated by its interaction with G protein-coupled receptors (GPCRs). DCOIT has been shown to have a high affinity for Gα proteins, the alpha subunits of heterotrimeric G proteins. This interaction can disrupt normal GPCR signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for regulating cell growth, proliferation, and differentiation.[16][17][18] The dysregulation of this pathway could explain the observed endocrine-disrupting effects of DCOIT.
Caption: Proposed mechanism of DCOIT toxicity via interference with GPCR signaling.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of biocides, from initial preparation to data analysis.
Caption: Experimental workflow for the comparative evaluation of biocides.
Conclusion
This guide provides a comparative overview of the antimicrobial efficacy and cytotoxicity of DCOIT and other key isothiazolinone biocides. The presented data indicates that DCOIT is a highly effective fungicide, often exhibiting lower MIC values than other tested isothiazolinones. However, it also demonstrates significant cytotoxicity to mammalian cells, comparable to the chlorinated component of the CMIT/MIT mixture. The elucidation of its potential mechanism of action involving GPCR signaling opens new avenues for understanding its broader toxicological profile. Researchers and drug development professionals should consider both the potent antimicrobial activity and the potential cytotoxic effects when evaluating the suitability of DCOIT and its alternatives for specific applications. The provided experimental protocols offer a foundation for conducting further comparative studies.
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. litfl.com [litfl.com]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in controlling microbial problems in aircraft fuel systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antibacterial and antifungal activities of extracts and fractions of leaves of Ricinus communis Linn against selected pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. General Cytotoxicity Assessment by Means of the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. MAPK interacts with occludin and mediates EGF-induced prevention of tight junction disruption by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Melatonin mediated activation of MAP kinase pathway may reduce DNA damage stress in plants: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of active compounds is a critical step. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one (DCMIT), a potent biocide. We will delve into the primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering detailed experimental protocols and comparative performance data.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC stands as a principal and widely adopted technique for the purity analysis of isothiazolinone compounds, including DCMIT. Its versatility in handling a broad range of compound polarities and its non-destructive nature make it a favored method.
Experimental Protocol: HPLC-UV
A reversed-phase HPLC method with Ultraviolet (UV) detection is a robust approach for quantifying DCMIT and its potential impurities.
Sample Preparation:
-
Accurately weigh a sample of DCMIT and dissolve it in a suitable solvent, such as methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a series of calibration standards.
-
Filter the sample and standard solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Condition |
| Column | µ-Bondapak C18 (3.9 x 300 mm) or equivalent |
| Mobile Phase | Methanol/Water (2:3, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection | UV at 285 nm |
This method is adapted from established protocols for isothiazolinone analysis and provides a solid baseline for assessing DCMIT purity[1][2].
Potential Impurities
During the synthesis of isothiazolinones, several byproducts and residual starting materials can be present in the final product. For DCMIT, potential impurities may include:
-
Starting Materials: N,N'-dimethyl-3,3'-dithiodipropionamide and related precursors.
-
Under-chlorinated species: 5-chloro-2-methyl-4-isothiazolin-3-one.
-
Over-chlorinated species: Trichlorinated isothiazolinones.
-
Degradation products: Hydrolysis of the isothiazolinone ring can occur, particularly at alkaline pH[3].
The separation and quantification of these impurities are crucial for a complete purity profile.
Gas Chromatography-Mass Spectrometry (GC-MS) as an Alternative
Gas chromatography coupled with mass spectrometry (GC-MS) offers a powerful alternative for the analysis of volatile and semi-volatile compounds. While less common for isothiazolinones than HPLC, it can be a valuable tool, especially for identifying unknown impurities due to the mass spectral data it provides. A method for the structurally similar 4,5-dichloro-2-octyl-3-isothiazolin-one (DCOI) has been established and can be adapted for DCMIT[1][4].
Experimental Protocol: GC-MS
Sample Preparation:
-
Dissolve the DCMIT sample in a volatile organic solvent like ethyl acetate.
-
Derivatization is generally not required for DCMIT due to its volatility.
-
Filter the solution before injection.
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150°C |
| MS Source Temp | 230°C |
| Scan Range | 50-400 m/z |
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC depends on the specific requirements of the analysis. Below is a summary of their performance characteristics for isothiazolinone analysis.
| Parameter | HPLC-UV | GC-MS |
| Applicability | Wide range of polarities, non-volatile compounds | Volatile and thermally stable compounds |
| Selectivity | Good, can be enhanced with gradient elution | Excellent with MS detection |
| Sensitivity (LOD/LOQ) | Typically in the low mg/L to µg/L range[2][5][6] | Can reach lower detection limits (ng/L) with MS[1][4] |
| Precision (RSD) | Generally <5% | Generally <10% |
| Accuracy (Recovery) | Typically 90-110%[2][5] | Typically 80-120% |
| Sample Preparation | Simple dissolution and filtration | May require solvent exchange |
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the experimental workflows for both HPLC and GC analysis.
Caption: HPLC experimental workflow for DCMIT purity assessment.
Caption: GC-MS experimental workflow for DCMIT purity assessment.
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. HPLC is often the method of choice due to its robustness and applicability to a wide range of isothiazolinones. GC-MS serves as an excellent complementary technique, particularly for the identification of unknown volatile impurities. The selection of the most appropriate method will depend on the specific analytical needs, available instrumentation, and the nature of the impurities being investigated. The protocols and comparative data presented in this guide provide a solid foundation for developing and validating a suitable purity assessment method for DCMIT in a research or quality control setting.
References
- 1. Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. the-effects-of-ph-on-the-degradation-of-isothiazolone-biocides - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. eeer.org [eeer.org]
- 6. [Determination of three isothiazolinone biocides in water-borne adhesives by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one: A Guide for Laboratory Professionals
Providing immediate, essential safety and logistical information for the proper handling and disposal of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one is critical for ensuring a safe laboratory environment and regulatory compliance. This biocide, while effective, is classified as a hazardous substance requiring stringent disposal protocols. It is harmful if swallowed or inhaled, causes severe skin burns and eye damage, may trigger an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects.[1][2]
Immediate Safety and Handling Protocols
Before handling this compound, it is imperative to be familiar with the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[2][3] All handling of this substance should be conducted in a well-ventilated area or under a chemical fume hood.
-
Spill Management: In the event of a spill, evacuate the area immediately. Prevent the substance from entering drains or waterways.[4][5] Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it into a designated, labeled container for hazardous waste.[5][6]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[3] Seek immediate medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[3][7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[3][7]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][7]
-
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to local, regional, and national regulations. The primary and mandated method of disposal is through a licensed hazardous waste management company.
-
Waste Identification and Segregation:
-
Identify the waste as hazardous. This chemical is corrosive, toxic, and an environmental hazard.[2]
-
Keep the chemical in its original or a compatible, properly labeled container. Do not mix it with other waste streams.
-
-
Container Management:
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal by a licensed hazardous waste disposal company.
-
Provide the waste management company with the Safety Data Sheet (SDS) for this compound.
-
-
Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that came into contact with the chemical using appropriate cleaning agents.
-
Dispose of any contaminated materials (e.g., paper towels, gloves) as hazardous waste along with the chemical.[6]
-
Chemical Properties and Degradation Data
While chemical treatment is not recommended for on-site disposal by laboratory personnel, understanding the degradation profile of isothiazolones is valuable. The stability of 5-chloro-2-methyl-4-isothiazolin-3-one is pH-dependent. It is stable in acidic conditions but degrades in alkaline solutions through hydrolysis.[8] The rate of degradation increases with higher pH.[8]
| pH | Half-Life (Days) |
| 8.5 | 47 |
| 9.0 | 23 |
| 9.6 | 3.3 |
| 10.0 | 2 |
| Data sourced from a study on the degradation of the active component in Kathon™ biocides.[8] |
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4,5-Dichloro-2-methyl-4-isothiazolin-3-one
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one. The following procedural guidance is designed to ensure a safe laboratory environment and mitigate risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive substance that can cause severe skin burns, eye damage, and allergic skin reactions. It is also harmful if swallowed or inhaled.[1] Strict adherence to PPE guidelines is mandatory to prevent exposure.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber, Neoprene). | Prevents skin contact, which can lead to severe burns and allergic reactions. |
| Body Protection | A chemical-resistant apron or suit, and closed-toe shoes. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases. | Necessary when working outside of a fume hood or when vapors may be generated. |
Note: No specific breakthrough time data for this compound with various glove materials was found in the search results. It is crucial to consult the glove manufacturer's specific chemical resistance data. Always inspect gloves for signs of degradation before use and replace them immediately if any damage is observed.
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to maintaining a safe working environment.
Operational Plan for Handling
-
Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Dispensing : When transferring the chemical, use appropriate tools such as a pipette with a bulb or a dispensing pump to avoid splashing. Never pipette by mouth.
-
Avoiding Inhalation : Take precautions to minimize the generation of vapors or mists.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Storage Plan
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and reducing agents.
-
Keep the container tightly closed and properly labeled.
-
Store in a corrosive-resistant cabinet.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Emergency Response Workflow
Caption: Workflow for responding to a spill or personal exposure.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15-20 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow
Caption: Workflow for the disposal of the chemical and contaminated materials.
Disposal Guidelines
-
Chemical Waste : Dispose of this compound in accordance with federal, state, and local regulations. It should be treated as hazardous waste. Do not dispose of it down the drain.
-
Contaminated Materials : Any materials that have come into contact with the chemical, including gloves, paper towels, and other disposable labware, must also be disposed of as hazardous waste.
-
Empty Containers : Empty containers may retain product residue and should be triple-rinsed with an appropriate solvent before disposal. The rinsate should be collected and disposed of as hazardous waste.
Disclaimer: This information is intended for guidance purposes only and should not be considered a substitute for a comprehensive risk assessment or the information provided in the Safety Data Sheet (SDS) from the manufacturer.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
